Product packaging for 2-Chlorothiobenzamide(Cat. No.:CAS No. 15717-17-6)

2-Chlorothiobenzamide

Cat. No.: B097865
CAS No.: 15717-17-6
M. Wt: 171.65 g/mol
InChI Key: FLQYOORLPNYQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chlorothiobenzamide (CAS 15717-17-6) is a high-purity (97%) organic compound with the molecular formula C7H6ClNS and a molecular weight of 171.65 g/mol . This compound, appearing as a solid with a melting point of 63-66°C, is a derivative of thiobenzamide and serves as a versatile building block in chemical, organic, and dye intermediate synthesis . In scientific research, chlorinated thiobenzamide derivatives have demonstrated significant value. Recent studies highlight the effectiveness of 4-chlorothiobenzamide as a corrosion inhibitor for mild steel in acidic environments, where it acts by adsorbing to the metal surface to form a protective film . Furthermore, research into related thiobenzamides reveals their role as precursors in organic synthesis, for instance, in the formation of isothiocyanates under specific conditions . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with care, referring to the Safety Data Sheet for proper handling and storage instructions, which recommend storage at ambient temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNS B097865 2-Chlorothiobenzamide CAS No. 15717-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQYOORLPNYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166221
Record name Benzenecarbothioamide, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15717-17-6
Record name Benzenecarbothioamide, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chlorothiobenzamide from 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-chlorothiobenzamide from 2-chlorobenzonitrile, a key transformation for the formation of a versatile intermediate in medicinal chemistry and materials science. This document details the prevailing synthetic methodologies, presents quantitative data, and offers detailed experimental protocols.

Introduction

This compound is a valuable building block in the synthesis of various heterocyclic compounds, including thiazoles and thiadiazoles, which are prominent scaffolds in many biologically active molecules. The conversion of the readily available 2-chlorobenzonitrile to its corresponding thioamide is a critical step in the elaboration of this starting material. This transformation is most commonly achieved through the addition of a sulfur nucleophile to the nitrile group. This guide will focus on the most prevalent and efficient methods for this synthesis.

Synthetic Methodologies

The primary route for the synthesis of this compound from 2-chlorobenzonitrile involves the reaction with a hydrosulfide salt, typically sodium hydrogen sulfide (NaSH). This reaction is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to ensure the solubility of the reagents. The addition of certain reagents can enhance the reaction rate and yield.

Two prominent methods are highlighted below:

  • Method A: Sodium Hydrogen Sulfide with Magnesium Chloride: This method employs sodium hydrogen sulfide in the presence of magnesium chloride. The magnesium ions are thought to act as a Lewis acid, activating the nitrile group towards nucleophilic attack. This approach offers high yields for a range of aromatic nitriles.[1]

  • Method B: Sodium Hydrogen Sulfide with Diethylamine Hydrochloride: This protocol utilizes a combination of sodium hydrogen sulfide and diethylamine hydrochloride. This mixture provides a controlled and efficient conversion of nitriles to thioamides, avoiding the need for gaseous hydrogen sulfide.[2][3][4]

Quantitative Data

The following table summarizes the typical reaction conditions and yields for the synthesis of aromatic thioamides from their corresponding nitriles, which are analogous to the synthesis of this compound.

MethodReagentsSolventTemperatureReaction TimeYield (%)
A 2-chlorobenzonitrile, NaSH, MgCl₂DMFRoom Temperature12-24 hours80-99 (general for aromatic nitriles)[1]
B 2-chlorobenzonitrile, NaSH, (C₂H₅)₂NH·HClDMFMild Heating4-8 hoursModerate to Excellent (general)[2][3][4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 2-chlorobenzonitrile based on the methodologies described above.

Method A: Synthesis using Sodium Hydrogen Sulfide and Magnesium Chloride

Reagents:

  • 2-chlorobenzonitrile (1.0 eq)

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O) (2.0 eq)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of 2-chlorobenzonitrile in DMF, add magnesium chloride hexahydrate and sodium hydrogen sulfide hydrate at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method B: Synthesis using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride

Reagents:

  • 2-chlorobenzonitrile (1.0 eq)

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O) (1.5 eq)

  • Diethylamine hydrochloride ((C₂H₅)₂NH·HCl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-chlorobenzonitrile, sodium hydrogen sulfide hydrate, and diethylamine hydrochloride in DMF.

  • Heat the mixture with stirring to a mild temperature (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude this compound can be further purified by recrystallization or silica gel chromatography.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of this compound.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-chlorobenzonitrile 2-Chlorobenzonitrile Thioimidate Thioimidate Intermediate 2-chlorobenzonitrile->Thioimidate + SH⁻ NaSH NaSH This compound This compound Thioimidate->this compound Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

ExperimentalWorkflow Start Start: Combine Reactants Reaction Reaction in Solvent (e.g., DMF) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

  • Sodium hydrogen sulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from 2-chlorobenzonitrile is a well-established and efficient transformation. The use of sodium hydrogen sulfide, particularly in combination with additives like magnesium chloride or diethylamine hydrochloride, provides reliable methods for obtaining the desired product in good to excellent yields. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development.

References

2-Chlorothiobenzamide: A Technical Guide to Putative Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific molecular mechanism of action for 2-Chlorothiobenzamide is limited in publicly available literature. This guide provides an in-depth overview of the potential mechanisms of action based on the reported biological activities of structurally related thiobenzamide and benzamide derivatives. The information presented herein is intended to serve as a foundation for future research and drug development efforts.

Executive Summary

This compound belongs to the thioamide class of compounds, a group known for a wide spectrum of biological activities. While this specific molecule is not extensively studied, its structural analogs have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide consolidates the available data on these related compounds to propose putative mechanisms of action for this compound. Key potential mechanisms include the induction of apoptosis and inhibition of critical signaling pathways in cancer cells, as well as the disruption of bacterial cell wall synthesis. This document outlines these potential mechanisms, summarizes relevant quantitative data from analogous compounds, provides detailed experimental protocols for mechanism-of-action studies, and visualizes key pathways and workflows.

Potential Anticancer Mechanisms of Action

Derivatives of thiobenzamides and benzamides have shown promising anticancer activities, suggesting several potential mechanisms through which this compound might exert cytotoxic effects against cancer cells.

Induction of Apoptosis

A common mechanism of action for many anticancer compounds is the induction of programmed cell death, or apoptosis. Thiobenzamide and benzamide derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (primarily caspase-9 and the executioner caspase-3), ultimately leading to cell death.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8 and subsequent activation of executioner caspases.

dot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Intracellular Stress Intracellular Stress Mitochondrion Mitochondrion Intracellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound (putative) This compound (putative) This compound (putative)->Death Receptors This compound (putative)->Intracellular Stress

Caption: Putative Induction of Apoptosis by this compound.

Inhibition of Cell Signaling Pathways

Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Benzamide derivatives have been shown to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

The EGFR signaling cascade, when activated, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Inhibition of EGFR or other components of this pathway can thus be an effective anticancer strategy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival This compound (putative) This compound (putative) This compound (putative)->EGFR Inhibition

Caption: Putative Inhibition of Bacterial Cell Wall Synthesis.

Bacteriostatic vs. Bactericidal Activity

The action of an antimicrobial agent can be either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing the bacteria).[1] For some fluorobenzoylthiosemicarbazides, the activity has been determined to be bacteriostatic.[2] Determining the nature of this compound's activity would be a critical step in its development as an antimicrobial agent.

Quantitative Data from Analogous Compounds (Antimicrobial Activity)

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiobenzamide and thiosemicarbazide derivatives against various microbial strains.

Compound ClassCompound/DerivativeMicrobial StrainMIC (µg/mL)Reference
FluorobenzoylthiosemicarbazideTrifluoromethyl derivative (15a)S. aureus7.82 - 31.25[2]
FluorobenzoylthiosemicarbazideTrifluoromethyl derivative (15b)S. aureus7.82 - 31.25[2]
FluorobenzoylthiosemicarbazideTrifluoromethyl derivative (16b)S. aureus7.82 - 31.25[2]
N-methyl thiosemicarbazoneCompound 4 (imidazole ring)S. aureus39.68[3]
N-methyl thiosemicarbazoneCompound 8 (thiophene ring)P. aeruginosa39.68[3]

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required. The following sections provide detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Workflow:

dot

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 value H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

dot

MIC_Assay_Workflow A 1. Prepare serial dilutions of compound in broth B 2. Inoculate with standardized bacterial suspension A->B C 3. Incubate at 37°C for 16-20h B->C D 4. Visually assess for bacterial growth C->D E 5. Determine MIC D->E

Caption: Workflow for a broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4][5]

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The protocol will vary depending on the enzyme and the method of detection.

General Workflow:

dot

Enzyme_Inhibition_Workflow A 1. Prepare reaction mixture (buffer, enzyme, inhibitor) B 2. Pre-incubate A->B C 3. Initiate reaction by adding substrate B->C D 4. Monitor reaction progress (e.g., absorbance change) C->D E 5. Calculate inhibition and determine Ki D->E

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol (Example: Tyrosinase Inhibition):

  • Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA (substrate), and this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: In a 96-well plate, add the buffer, enzyme solution, and different concentrations of the inhibitor. Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add the L-DOPA solution to initiate the reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 475 nm (due to the formation of dopachrome) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots and calculate the inhibition constant (Ki).

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the extensive research on related thiobenzamide and benzamide derivatives provides a strong foundation for targeted investigation. The putative mechanisms outlined in this guide—induction of apoptosis, inhibition of key signaling pathways in cancer, and disruption of bacterial cell wall synthesis—offer promising avenues for future research.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

  • Systematic in vitro screening: Conduct comprehensive cytotoxicity and antimicrobial screening against a broad panel of cancer cell lines and microbial strains.

  • Target identification studies: Employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound.

  • In-depth mechanistic studies: Once potential targets are identified, perform detailed biochemical and cell-based assays to validate the mechanism of action.

  • In vivo efficacy studies: Evaluate the therapeutic potential of this compound in relevant animal models of cancer and infectious diseases.

By following a structured research plan based on the potential mechanisms outlined in this guide, the scientific community can effectively uncover the therapeutic value of this compound and its derivatives.

References

Spectroscopic analysis of 2-Chlorothiobenzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Spectroscopic Analysis of 2-Chlorothiobenzamide

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and materials science. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a detailed examination of its structural and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for elucidating the arrangement of atoms.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[1][2] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Standard pulse sequences are used for data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine protons of the thioamide group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the thioamide group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.30 - 7.80Multiplet-
NH₂9.50 - 10.50Broad Singlet-

Table 1: Predicted ¹H NMR data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the thioamide group (C=S) is characteristically deshielded and appears at a high chemical shift.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic CH125.0 - 135.0
Aromatic C-Cl130.0 - 135.0
Aromatic C-C=S140.0 - 145.0
C=S195.0 - 205.0

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The IR spectrum is recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[3]

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, aromatic C-H, C=S, and C-Cl bonds.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch3400 - 3200Medium, Broad
Aromatic C-H Stretch3100 - 3000Medium
C=C Aromatic Stretch1600 - 1450Medium to Strong
C=S Stretch1200 - 1050Strong
C-Cl Stretch800 - 600Strong

Table 3: Predicted IR absorption data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.[1]

Mass Spectral Data

The mass spectrum will show the molecular ion peak [M]⁺ and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).

Ion m/z (Mass-to-Charge Ratio) Relative Abundance
[M]⁺ (with ³⁵Cl)171.0~100%
[M+2]⁺ (with ³⁷Cl)173.0~33%

Table 4: Predicted Mass Spectrometry data for this compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Formula) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, derived from established spectroscopic principles and data from related compounds, serves as a valuable resource for the identification and structural elucidation of this and similar molecules. These analytical techniques are indispensable tools in modern chemical research and drug development, enabling precise molecular-level understanding.

References

Solubility and stability of 2-Chlorothiobenzamide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorothiobenzamide

Introduction

This compound is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for further development, a thorough understanding of its solubility and stability is paramount. Solubility influences bioavailability and formulation, while stability under various conditions dictates storage, shelf-life, and potential degradation pathways. This guide details the experimental procedures to systematically evaluate the solubility and stability of this compound.

Part 1: Solubility Assessment of this compound

Solubility is a critical parameter, often distinguished into two types: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in solution when it begins to precipitate after being added from a high-concentration stock solution (typically in DMSO). It is a high-throughput screening method often used in early drug discovery.[1][2][3]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[4][5][6] This is a more time-consuming but accurate measure, crucial for formulation development.[7]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the widely accepted shake-flask method to determine the thermodynamic solubility of this compound in various solvents.[8]

1. Materials and Equipment:

  • This compound (solid, pure compound)
  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
  • Scintillation vials or glass test tubes with screw caps
  • Orbital shaker or rotator in a temperature-controlled incubator
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PVDF)
  • High-Performance Liquid Chromatography (HPLC) system with UV detector
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the desired test solvent. The excess solid is crucial to ensure saturation.
  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[1][4]
  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
  • Quantification: Analyze the prepared calibration standards and the diluted sample filtrate by HPLC-UV. The wavelength for detection should be set to the λmax of this compound.
  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted filtrate. Calculate the original solubility in the solvent, accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table structure is recommended for presenting the determined solubility data.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Water25
PBS (pH 7.4)25
Ethanol25
Methanol25
Acetonitrile25
DMSO25

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Collection cluster_analysis Analysis start Add excess this compound to solvent agitate Agitate at constant temperature (24-72h) start->agitate Equilibrate prep_standards Prepare HPLC Calibration Standards hplc Analyze filtrate and standards by HPLC-UV prep_standards->hplc Calibrate instrument centrifuge Centrifuge to pellet excess solid agitate->centrifuge Reach equilibrium filter Filter supernatant (0.22 µm) centrifuge->filter Separate phases filter->hplc Collect sample calculate Calculate solubility from calibration curve hplc->calculate Obtain peak areas

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment of this compound

Stability testing is crucial for identifying conditions that may lead to the degradation of a compound. Forced degradation (or stress testing) studies are performed to intentionally degrade the sample under more extreme conditions than those used for accelerated stability testing.[9][10] These studies are vital for developing stability-indicating analytical methods, which can accurately measure the active compound in the presence of its degradation products.[11][12][13][14]

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

This protocol follows the principles outlined in the International Council for Harmonisation (ICH) guidelines.[15][16]

1. Materials and Equipment:

  • This compound
  • HPLC-grade solvents (acetonitrile, methanol, water)
  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
  • HPLC system with a photodiode array (PDA) or UV detector, and preferably a mass spectrometer (MS) for peak identification
  • Photostability chamber
  • Temperature-controlled oven
  • pH meter

2. Development of a Stability-Indicating HPLC Method:

  • Initial Method Development: Develop a reversed-phase HPLC method capable of resolving the parent this compound peak from any potential impurities. A gradient elution method is often required.[11]
  • Forced Degradation Studies: Expose solutions of this compound (e.g., at 1 mg/mL) to the following stress conditions to generate degradation products.[17] The goal is to achieve 5-20% degradation of the active ingredient.[15]
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[17]
  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples by the developed HPLC method.
  • Method Optimization and Validation: Check for the appearance of new peaks (degradation products). Optimize the HPLC method (e.g., gradient, mobile phase composition, column) to ensure adequate separation between the parent peak and all degradation product peaks.[13] The method is considered "stability-indicating" if it can resolve all relevant peaks. Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Stability of this compound

Summarize the results of the forced degradation study in a table.

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C24h
3% H₂O₂, RT24h
Thermal (Solid), 80°C48h
Thermal (Solution), 80°C48h
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B
Control (Unstressed)-~100%0%0-

Visualization: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis & Method Development start Prepare stock solution of this compound acid Acid Hydrolysis start->acid Expose to stress base Base Hydrolysis start->base Expose to stress oxidation Oxidation (H₂O₂) start->oxidation Expose to stress thermal Thermal Stress start->thermal Expose to stress photo Photolytic Stress start->photo Expose to stress analyze Analyze stressed samples by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze optimize Optimize HPLC method for separation analyze->optimize Check peak purity & resolution validate Validate stability-indicating method optimize->validate Method finalized end Final Stability Profile validate->end

Caption: Workflow for a Forced Degradation Study.

References

Potential Therapeutic Targets of 2-Chlorothiobenzamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiobenzamides, a class of organic compounds characterized by a benzene ring attached to a thioamide group, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Within this class, 2-chlorothiobenzamide derivatives represent a promising scaffold for the development of novel therapeutic agents. The presence of the chlorine atom at the ortho position can influence the electronic properties and steric hindrance of the molecule, potentially leading to enhanced biological activity and target selectivity. While direct research on this compound derivatives is emerging, extensive studies on structurally related thiobenzamides and thiobenzanilides provide compelling evidence for their potential therapeutic applications. This technical guide consolidates the current understanding of the likely therapeutic targets of this compound derivatives, drawing upon data from analogous compounds to illuminate their potential in anticancer, anti-inflammatory, and antimicrobial therapies.

Anticancer Activity

Thiobenzamide and its derivatives have demonstrated significant potential as anticancer agents, with evidence suggesting that they can induce apoptosis and inhibit key signaling pathways involved in cancer progression. The primary mechanism appears to be the induction of cellular stress, leading to programmed cell death.

Mitochondrial-Mediated Apoptosis

A key mechanism of action for the anticancer effects of thiobenzanilide derivatives, which are structurally similar to this compound derivatives, is the induction of apoptosis through the mitochondrial pathway.[1] Treatment of cancer cells with these compounds has been shown to cause a loss of mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[1] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating the caspase cascade. Specifically, the activation of caspase-3, a key executioner caspase, has been observed following treatment with thiobenzanilide derivatives.[1]

dot graph TD; A[this compound Derivative] --|> B(Mitochondrial Dysfunction); B --|> C{Loss of MitochondrialMembrane Potential (ΔΨm)}; C --|> D(Release of Pro-apoptotic Factors); D --|> E(Caspase-3 Activation); E --|> F(Apoptosis);

G derivative This compound Derivative mitochondria Mitochondrial Dysfunction derivative->mitochondria membrane_potential Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->membrane_potential pro_apoptotic Release of Pro-apoptotic Factors membrane_potential->pro_apoptotic caspase3 Caspase-3 Activation pro_apoptotic->caspase3 apoptosis Apoptosis caspase3->apoptosis

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the cytotoxic activity of various thiobenzanilide and benzamide derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
ThiobenzanilideN,N'-(1,2-phenylene)bis(3,4,5-trifluorobenzothioamide) (63T)A549 (Lung Adenocarcinoma)Not specified, but selective[2]
Benzamide4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 7)K562 (Leukemia)2.27[3]
Benzamide4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 7)HL-60 (Leukemia)1.42[3]
Benzamide4-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-N-(4-fluorophenyl)benzamide (Compound 10)K562 (Leukemia)2.53[3]
Benzamide4-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-N-(4-fluorophenyl)benzamide (Compound 10)HL-60 (Leukemia)1.52[3]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and targeting key inflammatory mediators is a major focus of drug discovery. Thiobenzamide derivatives, through their use in the synthesis of bioactive molecules, have been implicated as potential inhibitors of several key inflammatory targets.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response.[4] It is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and interleukins.[2][4] Thiazole derivatives synthesized from this compound have been patented as inhibitors of p38 MAP kinase, suggesting that the thiobenzamide scaffold is a key pharmacophore for this target.[5][6]

dot graph TD; A[Stress/Inflammatory Cytokines] --> B(MAPKKK); B --> C(MKK3/6); C --> D(p38 MAP Kinase); D --> E(Transcription Factors); E --> F(Pro-inflammatory Gene Expression); G[this compound-derived Inhibitor] --x D;

G stimuli Stress / Inflammatory Cytokines mapkkk MAPKKK stimuli->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAP Kinase mkk->p38 transcription Transcription Factors (e.g., ATF2, CREB) p38->transcription gene_expression Pro-inflammatory Gene Expression transcription->gene_expression inhibitor This compound-derived Inhibitor inhibitor->p38

TNF-α Production Inhibition

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation.[7] Overproduction of TNF-α is implicated in a variety of inflammatory diseases. The inhibition of p38 MAP kinase by this compound-derived compounds directly impacts the downstream production of TNF-α.[8]

dot graph TD; A[LPS/Other Stimuli] --> B(Immune Cells); B --> C(p38 MAPK Activation); C --> D(TNF-α mRNA Stabilization & Translation); D --> E(TNF-α Release); F[this compound-derived Inhibitor] --x C;

G stimuli LPS / Other Stimuli immune_cells Immune Cells (e.g., Macrophages) stimuli->immune_cells p38_activation p38 MAPK Activation immune_cells->p38_activation tnf_production TNF-α mRNA Stabilization & Translation p38_activation->tnf_production tnf_release TNF-α Release tnf_production->tnf_release inhibitor This compound-derived Inhibitor inhibitor->p38_activation

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammation.[9] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[9] Thiazole derivatives synthesized from this compound have been patented for their PDE IV inhibitory activity, highlighting another potential anti-inflammatory mechanism.[5][6]

dot graph TD; A[cAMP] -- PDE4 --> B(AMP); C[this compound-derived Inhibitor] --x A; A --> D(PKA Activation); D --> E(CREB Phosphorylation); E --> F(Anti-inflammatory Gene Expression);

G cAMP cAMP AMP AMP cAMP->AMP PDE4 PKA PKA Activation cAMP->PKA inhibitor This compound-derived Inhibitor inhibitor->cAMP inhibits degradation CREB CREB Phosphorylation PKA->CREB gene_expression Anti-inflammatory Gene Expression CREB->gene_expression

Antimicrobial Activity

Thioamide-containing compounds have a long history of use as antimicrobial agents. Their mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.

Potential Enzyme Targets
Quantitative Data on Antimicrobial Activity of Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
BenzenesulfonylamideCompound 10Staphylococcus aureus (MRSA, clinical isolate)4[4]
BenzenesulfonylamideCompound 10Staphylococcus aureus (MSSA, reference strain)8[4]
BenzenesulfonylamideCompound 16Staphylococcus aureus (MRSA, clinical isolate)4-8[4]
BenzenesulfonylamideCompound 16Staphylococcus aureus (MSSA, reference strain)4-8[4]

Other Potential Targets

Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes.[6] A thiazole derivative synthesized using this compound has been identified as a selective inhibitor of the human metabolic serine hydrolase ABHD16A, suggesting that this class of enzymes could be a target for this compound derivatives.[12]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

dot graph TD; A[Seed Cells] --> B(Treat with Compound); B --> C(Add MTT Reagent); C --> D(Incubate); D --> E(Solubilize Formazan); E --> F(Measure Absorbance);

G seed_cells Seed Cells in 96-well Plate treat_compound Treat with Test Compound seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt incubate Incubate (Formation of Formazan) add_mtt->incubate solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

dot graph TD; A[Prepare Serial Dilutions of Compound] --> B(Prepare Bacterial Inoculum); B --> C(Inoculate Microtiter Plate); C --> D(Incubate); D --> E(Observe for Growth); E --> F(Determine MIC);

G serial_dilutions Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate Microtiter Plate serial_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at Optimal Temperature inoculate_plate->incubate observe_growth Observe for Visible Growth incubate->observe_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic

Conclusion

While direct and extensive research on the therapeutic targets of this compound derivatives is still in its early stages, the wealth of data on structurally similar thiobenzamides and thiobenzanilides provides a strong foundation for future investigations. The evidence strongly suggests that this compound derivatives are likely to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. Key potential targets include components of the mitochondrial apoptosis pathway, the p38 MAP kinase and TNF-α signaling pathways, phosphodiesterase 4, and various microbial enzymes. Further research, including the synthesis of a focused library of this compound derivatives and their systematic biological evaluation against these putative targets, is warranted to fully elucidate their therapeutic potential and pave the way for the development of novel drug candidates.

References

An In-depth Technical Guide to 2-Chlorothiobenzamide (CAS 15717-17-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorothiobenzamide (CAS number 15717-17-6), a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, safe handling procedures, and primary applications. Emphasis is placed on its role as a precursor in the synthesis of thiazole derivatives, a class of compounds with significant interest in medicinal chemistry. Detailed, illustrative experimental protocols for its synthesis via thionation and its subsequent use in the Hantzsch thiazole synthesis are provided. While direct biological activity of this compound is not widely reported, its importance as a building block for potentially bioactive molecules is highlighted.

Chemical and Physical Properties

This compound is a yellow crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 15717-17-6[1]
Molecular Formula C₇H₆ClNS[1]
Molecular Weight 171.65 g/mol [1]
Appearance Yellow powder[1]
Melting Point 63-69 °C[1]
Boiling Point 285 °C at 760 mmHg[1]
IUPAC Name 2-chlorobenzenecarbothioamide[1]
Synonyms 2-Chlorobenzothioamide, o-Chlorothiobenzamide[1]
SMILES C1=CC=C(C(=C1)C(=S)N)Cl[2]
InChI Key FLQYOORLPNYQEV-UHFFFAOYSA-N[1]

Handling and Safety

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation). The following table outlines the recommended precautionary measures.

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P363Wash contaminated clothing before reuse.
P501Dispose of contents/container to an approved waste disposal plant.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the thionation of the corresponding amide, 2-chlorobenzamide, using a thionating agent such as Lawesson's reagent.

G 2-Chlorobenzamide 2-Chlorobenzamide Thionation Thionation 2-Chlorobenzamide->Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation This compound This compound Thionation->this compound Byproduct Phosphorus-containing byproduct Thionation->Byproduct G This compound This compound Condensation Condensation This compound->Condensation alpha-Haloketone α-Haloketone alpha-Haloketone->Condensation Thiazole_Derivative 2-(2-Chlorophenyl)-4-substituted-thiazole Condensation->Thiazole_Derivative

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Thioamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of novel thioamide compounds. Thioamides, structural analogs of amides where a sulfur atom replaces the oxygen atom, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document serves as a core resource for professionals in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological processes.

Anticancer Activity of Thioamide Derivatives

Recent studies have highlighted the potential of thioamide derivatives as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The screening of these compounds typically involves evaluating their ability to inhibit cell proliferation and induce apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thioamide compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Piperazine N-thioamide 23 MDA-PATC53 (Pancreatic)0.73 ± 0.08[1]
Piperazine N-thioamide 24 PL45 (Pancreatic)1.14 ± 0.11[1]
Thiophene Carboxamide 2b Hep3B (Hepatocellular Carcinoma)5.46[2]
Thiophene Carboxamide 2d Hep3B (Hepatocellular Carcinoma)8.85[2]
Thiophene Carboxamide 2e Hep3B (Hepatocellular Carcinoma)12.58[2]
Pyrazolinethioamide 45 A549 (Lung)13.49 ± 0.17[1]
Pyrazolinethioamide 45 HeLa (Cervical)17.52 ± 0.25[1]
Thioamide 46 PC-3 (Prostate)1.1 ± 0.1[1]
Thioamide 46 HepG2 (Hepatocellular Carcinoma)4.5 ± 1.3[1]
Thioamide 46 MCF-7 (Breast)5.4 ± 0.6[1]
EGFR Inhibitor 25a MCF-7 (Breast)19.1[1]
EGFR Inhibitor 25b MCF-7 (Breast)15.1[1]
EGFR Inhibitor 25c MCF-7 (Breast)37.7[1]
Thioamide 47 HCT-116 (Colon)12.6[1]
Thioamide 47 MCF-7 (Breast)11.7[1]
Carbamothioyl-furan-2-carboxamide 4d HepG2 (Hepatocellular Carcinoma)33.29% cell viability at 20 µg/mL[3]
Carbamothioyl-furan-2-carboxamide 4a HepG2 (Hepatocellular Carcinoma)35.01% cell viability at 20 µg/mL[3]
Carbamothioyl-furan-2-carboxamide 4b HepG2 (Hepatocellular Carcinoma)37.31% cell viability at 20 µg/mL[3]
Carbamothioyl-furan-2-carboxamide 4c HepG2 (Hepatocellular Carcinoma)39.22% cell viability at 20 µg/mL[3]

Note: Some data is presented as percent cell viability at a specific concentration.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Thioamide compounds

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thioamide compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualization of Anticancer Screening Workflow

cluster_0 Experimental Workflow: Anticancer Screening A Seed Cancer Cells in 96-well Plates B Incubate for 24 hours A->B C Treat with Thioamide Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining the anticancer activity of thioamide compounds using the MTT assay.

Signaling Pathway: EGFR Inhibition

Certain thioamide derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

cluster_0 Signaling Pathway: EGFR Inhibition by Thioamides EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK Pathway EGFR->MAPK Thioamide Thioamide Compound Thioamide->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Thioamide compounds can inhibit the EGFR signaling pathway, leading to reduced cell proliferation.

Antimicrobial Activity of Thioamide Derivatives

Thioamides have also demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected thioamide compounds against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Ciprofloxacin-thioamide 3a Staphylococcus aureus0.38[4]
Ciprofloxacin-thioamide 3a Escherichia coli0.45[4]
Ciprofloxacin-thioamide 3a Candida albicans0.06[4]
Catechol-derived thiazole Methicillin-resistant Staphylococcus aureus (MRSA)3.12[5]
Novel Catechol-derived thiazoles Bacteria≤ 2[5]
Benzimidazolo Benzothiophene 1e Various bacteria10-20[6]
Benzimidazolo Benzothiophene 1g Various bacteria10-20[6]
Benzimidazolo Benzothiophene 1h Various bacteria10-20[6]
Thiazolidinone 35e Staphylococcus epidermidis (planktonic)1.54[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Thioamide compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the thioamide compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Antimicrobial Screening Workflow

cluster_1 Experimental Workflow: Antimicrobial Screening J Prepare Serial Dilutions of Thioamide L Inoculate Microtiter Plates J->L K Prepare Standardized Microbial Inoculum K->L M Incubate for 16-20 hours L->M N Visually Inspect for Growth M->N O Determine Minimum Inhibitory Concentration (MIC) N->O

Caption: Workflow for determining the antimicrobial activity of thioamide compounds via broth microdilution.

Antiviral Activity of Thioamide Derivatives

A significant area of research has been the investigation of thioamides as antiviral agents, particularly against coronaviruses like SARS-CoV-2. A key target for these compounds is the 3C-like protease (3CLpro), an enzyme essential for viral replication.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of various thioamide compounds.

Compound IDVirus/TargetAssayValueReference
Spiropyrrolidine 9g SARS-CoV-2 3CLproIC5035 nM[8]
Spiropyrrolidine 9g HCoV-OC43 (in Huh7 cells)EC500.52 µM[8]
Spiropyrrolidine 9g Huh7 cellsCC50> 10 µM[8]
Thiazole k3 SARS-CoV-2 3CLproIC500.010 µM[9]
Thiazole c1 SARS-CoV-2 3CLproIC504.736 µM[9]
Thiazole n2 SARS-CoV-2 3CLproIC509.984 µM[9]
Thiazole A2 SARS-CoV-2 3CLproIC5013.21 µM[9]
Compound 11j SARS-CoV-2 3CLproIC501.646 µM[10]
Compound 11j SARS-CoV-2 (in Vero E6 cells)EC500.18 µM[10]
Compound 11j Vero E6 cellsCC50> 50 µM[10]
Experimental Protocol: 3CLpro Inhibition Assay (FRET-based)

This assay measures the inhibition of the SARS-CoV-2 3CL protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Thioamide compounds

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Dispense the thioamide compounds at various concentrations into the wells of a 384-well plate.

  • Enzyme Addition: Add the 3CLpro enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Visualization of Antiviral Screening and Mechanism

cluster_2 Experimental Workflow: 3CLpro Inhibition Assay P Dispense Thioamide Compounds Q Add 3CLpro Enzyme P->Q R Incubate for Compound Binding Q->R S Add FRET Substrate R->S T Monitor Fluorescence S->T U Calculate IC50 Values T->U

Caption: Workflow for the FRET-based 3CLpro inhibition assay to screen for antiviral thioamides.

cluster_3 Mechanism of Action: Inhibition of Viral Polyprotein Processing ViralRNA Viral RNA Polyprotein Viral Polyprotein ViralRNA->Polyprotein Translation FunctionalProteins Functional Viral Proteins Polyprotein->FunctionalProteins Cleavage by 3CLpro CLpro 3CL Protease Thioamide_Inhibitor Thioamide Inhibitor Thioamide_Inhibitor->CLpro Inhibition Replication Viral Replication FunctionalProteins->Replication

Caption: Thioamide inhibitors block viral replication by inhibiting the 3CL protease-mediated cleavage of the viral polyprotein.

This technical guide serves as a foundational resource for the continued exploration of thioamide compounds as a promising class of therapeutic agents. The provided protocols and data offer a starting point for further research and development in the fields of oncology, microbiology, and virology.

References

Methodological & Application

Synthesis of 2-Chlorothiobenzamide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 2-Chlorothiobenzamide, a valuable intermediate in medicinal chemistry and drug development. The protocol detailed below is based on the robust and widely utilized thionation of the corresponding amide using Lawesson's reagent. This method is favored for its efficiency and relatively mild reaction conditions.

Reaction Scheme

The synthesis of this compound is achieved through the direct thionation of 2-chlorobenzamide. This process involves the conversion of the carbonyl group (C=O) of the amide to a thiocarbonyl group (C=S) using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Reaction Scheme for the Synthesis of this compound

Figure 1. Thionation of 2-chlorobenzamide to this compound using Lawesson's reagent.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of this compound.

Materials and Reagents:

  • 2-Chlorobenzamide

  • Lawesson's Reagent

  • Toluene, anhydrous

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Fume hood

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorobenzamide (1.0 mmol, 1.0 equiv) and Lawesson's reagent (0.55-0.60 mmol, 0.55-0.60 equiv).

  • Solvent Addition: Add anhydrous toluene (4 mL) to the flask.

  • Thionation Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amide is completely consumed. This typically takes a few hours.

  • Work-up and Byproduct Removal: After the reaction is complete, cool the mixture to room temperature. Add excess ethanol (e.g., 2 mL) and heat the mixture at reflux for an additional 2 hours. This step is crucial for converting the phosphorus-containing byproducts into more polar species, which simplifies the subsequent purification.

  • Solvent Evaporation: Remove the toluene and ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Chlorobenzamide
Reagent Lawesson's Reagent
Solvent Toluene
Reaction Temperature Reflux
Product This compound
Molecular Formula C₇H₆ClNS
Molecular Weight 171.65 g/mol
Melting Point 63-66 °C[1]

Note: The yield for this specific reaction is dependent on the precise reaction conditions and purification efficiency.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including melting point determination and spectroscopic analysis.

  • Melting Point: The experimentally determined melting point should be compared to the literature value of 63-66 °C.[1]

  • ¹H NMR and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra should be recorded and compared with expected chemical shifts and coupling patterns for the this compound structure.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start Reactants 2-Chlorobenzamide + Lawesson's Reagent Start->Reactants Solvent Toluene Reactants->Solvent Reflux Heat to Reflux Solvent->Reflux Cool Cool to RT Reflux->Cool Ethanol Add Ethanol, Reflux Cool->Ethanol Evaporation Solvent Evaporation Ethanol->Evaporation Extraction Aqueous Work-up Evaporation->Extraction Chromatography Column Chromatography Extraction->Chromatography Characterization Characterization (MP, NMR) Chromatography->Characterization Product Product Characterization->Product

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Palladium-Catalyzed Intramolecular C-H Functionalization/C-S Bond Formation in the Synthesis of 2-Arylbenzothiazoles from Thiobenzanilides

Audience: Researchers, scientists, and drug development professionals.

Note: While the initial request specified the use of 2-chlorothiobenzamide, a thorough review of the scientific literature did not yield specific examples of its use in palladium-catalyzed cross-coupling reactions. However, a closely related and well-documented application is the palladium-catalyzed synthesis of 2-arylbenzothiazoles from thiobenzanilides. This process involves a similar bond-forming strategy and is of significant interest to the target audience for the synthesis of pharmaceutically relevant scaffolds. These application notes, therefore, focus on this established and versatile methodology.

Introduction

The benzothiazole moiety is a prominent scaffold in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient synthesis of these heterocyclic systems. A particularly elegant approach involves the intramolecular C-H functionalization and C-S bond formation of readily accessible thiobenzanilide precursors. This method avoids the need for pre-functionalized starting materials, offering an atom-economical route to a diverse range of 2-arylbenzothiazoles.

This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of 2-arylbenzothiazoles from thiobenzanilides, based on established literature.[1][2]

Reaction Principle and Workflow

The core of this methodology is a palladium(II)-catalyzed process involving the direct functionalization of an aryl C-H bond and subsequent intramolecular C-S bond formation. The reaction is typically carried out in the presence of a copper(I) co-catalyst and a quaternary ammonium salt, which significantly enhances the reaction rate and yield.

workflow cluster_prep Substrate Preparation cluster_reaction Palladium-Catalyzed Cyclization Aniline Aniline Derivative Thiobenzanilide Thiobenzanilide Aniline->Thiobenzanilide Condensation & Thionation BenzoylChloride Benzoyl Chloride Derivative BenzoylChloride->Thiobenzanilide ReactionMix Reaction Mixture (Thiobenzanilide, Pd(II) catalyst, Cu(I) co-catalyst, Additive, Solvent) Thiobenzanilide->ReactionMix Heating Heating (e.g., 120 °C) ReactionMix->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Arylbenzothiazole Purification->Product

Figure 1: General experimental workflow for the synthesis of 2-arylbenzothiazoles.

Quantitative Data

The following tables summarize the quantitative data for the palladium-catalyzed synthesis of 2-arylbenzothiazoles, including the optimization of reaction conditions and the substrate scope.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenylbenzothiazole
EntryPd Catalyst (10 mol%)Additive (2.0 equiv)Co-catalyst (50 mol%)Time (h)Yield (%)
1Pd(OAc)₂--24< 5
2Pd(OAc)₂Bu₄NBr-2428
3Pd(OAc)₂Bu₄NBrCuI391
4PdCl₂Bu₄NBrCuI393
5PdBr₂Bu₄NBrCuI392
6PdCl₂(cod)Bu₄NBrCuI392
7PdCl₂Bu₄NClCuI385
8PdCl₂Bu₄NICuI378

Reaction conditions: Thiobenzanilide (1.0 equiv), Pd catalyst (10 mol%), Additive (2.0 equiv), Co-catalyst (50 mol%) in DMSO at 120 °C.[1]

Table 2: Substrate Scope for the Synthesis of Various 2-Arylbenzothiazoles
EntryTime (h)Yield (%)
1HHH393
2OMeHH394
3HOMeH392
4HHOMe391
5CNHH389
6HHCN385
7HHCO₂Et388
8ClHH675
9HHCl681
10NO₂HH665
11HHNO₂672
12MeHH392

Reaction conditions: Substituted thiobenzanilide (1.0 equiv), PdCl₂ (10 mol%), Bu₄NBr (2.0 equiv), CuI (50 mol%) in DMSO at 120 °C.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles

To a screw-capped test tube equipped with a magnetic stir bar are added the thiobenzanilide (0.14 mmol, 1.0 equiv), palladium(II) chloride (2.5 mg, 0.014 mmol, 10 mol%), copper(I) iodide (13.3 mg, 0.070 mmol, 50 mol%), and tetrabutylammonium bromide (90.2 mg, 0.28 mmol, 2.0 equiv). The tube is sealed, and dimethyl sulfoxide (DMSO, 1.4 mL) is added. The resulting mixture is stirred at 120 °C for the time indicated in Table 2.

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzothiazole.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a palladium(II)/palladium(0) catalytic cycle. The key steps involve the chelation-assisted C-H activation of the thiobenzanilide, followed by intramolecular C-S bond formation via reductive elimination. The copper(I) and tetrabutylammonium bromide are believed to play a role in the reoxidation of the palladium(0) species to regenerate the active palladium(II) catalyst.

catalytic_cycle PdII_cat Pd(II) Chelated_Pd Chelated Pd(II) Intermediate PdII_cat->Chelated_Pd CH_Activation C-H Activation Chelated_Pd->CH_Activation Pd_Aryl Palladacycle Intermediate CH_Activation->Pd_Aryl Reductive_Elim Reductive Elimination (C-S Bond Formation) Pd_Aryl->Reductive_Elim Pd0 Pd(0) Reductive_Elim->Pd0 Product 2-Arylbenzothiazole Reductive_Elim->Product Reoxidation Reoxidation Pd0->Reoxidation Reoxidation->PdII_cat Thiobenzanilide Thiobenzanilide Thiobenzanilide->Chelated_Pd CuI_Bu4NBr Cu(I) / Bu₄NBr (Oxidant System) CuI_Bu4NBr->Reoxidation

References

Application of 2-Chlorothiobenzamide in the Synthesis of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothiobenzamide is a versatile reagent in organic synthesis, serving as a valuable precursor for the construction of various heterocyclic systems with potential biological activities. Its utility in the development of novel antifungal agents is of particular interest due to the rising challenge of drug-resistant fungal infections. The presence of the thioamide functional group, along with the chlorine substituent on the benzene ring, provides reactive sites for cyclization and substitution reactions, enabling the synthesis of diverse scaffolds such as benzothiazoles and 1,3-thiazoles, which are known to exhibit significant antifungal properties. This document provides detailed application notes and experimental protocols for the synthesis of antifungal agents derived from this compound and its analogs, summarizing their biological activities and potential mechanisms of action.

Synthetic Applications of this compound Analogs

Thioamides are crucial intermediates in the synthesis of sulfur-containing heterocycles. While direct protocols for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous thiobenzamides. The primary applications involve its use as a synthon for building bicyclic and monocyclic thiazole derivatives.

Synthesis of 2-Substituted Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including antifungal effects.[1] The synthesis of 2-substituted benzothiazoles can be achieved through the reaction of a substituted aniline with a thioamide precursor, often generated in situ.

Synthesis of 1,3-Thiazole Derivatives

The 1,3-thiazole ring is a key pharmacophore in many antifungal drugs.[2] The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.

Experimental Protocols

The following protocols are representative examples of how this compound or similar thioamides can be utilized in the synthesis of potential antifungal agents.

Protocol 1: Synthesis of 2-Amino Substituted Benzothiazoles

This protocol describes a general method for the synthesis of 2-amino substituted benzothiazoles from a substituted aniline, which could be adapted using a derivative of 2-aminothiophenol and a suitable reaction partner.

Materials:

  • Substituted aniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the substituted aniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Slowly add bromine to the reaction mixture while maintaining the temperature.

  • Continue stirring for the specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino substituted benzothiazole.[3]

Protocol 2: Synthesis of 2,4-Disubstituted-1,3-Thiazole Derivatives

This protocol outlines the Hantzsch synthesis of 1,3-thiazole derivatives from a thioamide and an α-haloketone.

Materials:

  • Thioamide (e.g., this compound)

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the thioamide in ethanol.

  • Add the α-haloketone to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2,4-disubstituted-1,3-thiazole.[2]

Antifungal Activity

The antifungal activity of compounds derived from thiobenzamide precursors is typically evaluated in vitro against a panel of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify their potency.

Table 1: In Vitro Antifungal Activity of Benzothiazole Derivatives
CompoundFungusMIC (µg/mL)Reference
2-(4-Aminophenyl)benzothiazole derivativeCandida albicans12.5[3]
Nitro-substituted benzothiazoleAspergillus niger25[3]
2-(Aryloxymethyl)benzoxazoleFusarium solani4.34[4]
Table 2: In Vitro Antifungal Activity of 1,3-Thiazole Derivatives
CompoundFungusMIC (µg/mL)Reference
2-Hydrazinyl-4-phenyl-1,3-thiazole (7a)Candida albicans ATCC 102317.81[5]
2-Hydrazinyl-4-phenyl-1,3-thiazole (7e)Candida albicans ATCC 102313.9[5]
Fluconazole (Reference)Candida albicans ATCC 1023115.62[5]

Mechanism of Action

The antifungal mechanism of action for many heterocyclic compounds, including those derived from thiobenzamides, often involves the inhibition of key fungal enzymes. For azole-containing structures like thiazoles, a primary target is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Visualizations

Logical Workflow for the Synthesis of Benzothiazoles

G A Substituted Aniline C Thiocyanate Intermediate A->C + B KSCN, Glacial Acetic Acid B->C E 2-Amino Substituted Benzothiazole C->E + D Bromine (Cyclization) D->E

Caption: Synthesis of 2-Amino Substituted Benzothiazoles.

Experimental Workflow for Hantzsch Thiazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound C Reflux in Ethanol A->C B α-Haloketone B->C D Neutralization (NaHCO3) C->D E Extraction (Ethyl Acetate) D->E F Drying and Concentration E->F G Column Chromatography F->G H 2,4-Disubstituted-1,3-Thiazole G->H

Caption: Hantzsch Synthesis of 1,3-Thiazoles.

Proposed Antifungal Signaling Pathway Inhibition

G A Thiazole Derivative B Lanosterol 14α-demethylase (CYP51) A->B Inhibits D Ergosterol Biosynthesis B->D C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F G Fungal Cell Lysis F->G Disruption leads to

References

2-Chlorothiobenzamide: A Versatile Intermediate for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Thiobenzamides and their derivatives represent a significant class of compounds in medicinal chemistry, serving as crucial intermediates in the synthesis of various therapeutic agents. While specific data on 2-Chlorothiobenzamide is limited in the readily available scientific literature, the broader family of substituted thiobenzamides has demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. This document provides an overview of the application of substituted thiobenzamides, such as 2-hydroxythiobenzanilides and N,N-cyclic-2,4-dihydroxythiobenzamide derivatives, as intermediates in drug discovery, along with generalized protocols for their synthesis and biological evaluation. The methodologies and data presented are based on published research on structurally related compounds and are intended to serve as a guide for researchers in the field.

Biological Activities of Thiobenzamide Derivatives

Substituted thiobenzamides have been investigated for a variety of therapeutic applications. The introduction of different functional groups onto the thiobenzamide scaffold allows for the modulation of their biological activity, leading to the development of potent and selective drug candidates.

Anticancer Activity

Several studies have highlighted the potential of thiobenzamide derivatives as anticancer agents. For instance, novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.[1] Two compounds from this series displayed significant and selective activity against HeLa cancer cells.[1] The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by DNA fragmentation, disruption of the mitochondrial potential, and phosphatidylserine translocation.[1]

Antifungal Activity

N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown promising antifungal properties.[2] These compounds have been tested against various strains of Candida and phytopathogenic fungi, demonstrating notable in vitro activity.[2] Similarly, N-azolyl-2,4-dihydroxythiobenzamides have exhibited antifungal activity comparable to or even higher than existing drugs like itraconazole and fluconazole against Candida albicans.

Quantitative Biological Data

The following tables summarize the reported biological activities of various thiobenzamide derivatives, providing a quantitative basis for their potential as drug discovery intermediates.

Table 1: Anticancer Activity of Thiobenzamide and Benzenesulfonamide Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamidesHeLa19[1]
2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamidesHCT-1168[3]
N,N-cyclic-2,4-dihydroxythiobenzamide derivativesHCV29T10.51 - 33.98 (µg/mL)[2]

Table 2: Antifungal Activity of Thiobenzamide Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
N,N-cyclic-2,4-dihydroxythiobenzamide derivativesCandida strainsNot specified[2]
N-azolyl-2,4-dihydroxythiobenzamidesCandida albicansComparable to itraconazole and fluconazole

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of thiobenzamide derivatives, based on methodologies described in the literature for related compounds.

Protocol 1: General Synthesis of Thiobenzamide Derivatives

This protocol outlines a general multi-step synthesis for creating a library of thiobenzamide derivatives.

G cluster_synthesis Synthetic Workflow start Starting Material (e.g., 2-Chlorobenzonitrile) step1 Thionation (e.g., Lawesson's Reagent or H2S) start->step1 intermediate This compound (Intermediate) step1->intermediate step2 Condensation/Coupling (with amines, hydrazines, etc.) intermediate->step2 product Thiobenzamide Derivatives step2->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization

Caption: Synthetic workflow for thiobenzamide derivatives.

Materials:

  • Substituted benzonitrile (e.g., 2-chlorobenzonitrile)

  • Thionating agent (e.g., Lawesson's reagent, Phosphorus pentasulfide, or Hydrogen sulfide in a basic solution)

  • Appropriate amine, hydrazine, or other nucleophile

  • Solvents (e.g., Toluene, Pyridine, Ethanol)

  • Catalyst (if required)

Procedure:

  • Thionation of the Nitrile:

    • Dissolve the starting benzonitrile in a suitable anhydrous solvent (e.g., toluene).

    • Add the thionating agent (e.g., 0.5 equivalents of Lawesson's reagent) portion-wise.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude thiobenzamide intermediate by column chromatography or recrystallization.

  • Synthesis of Derivatives:

    • Dissolve the purified thiobenzamide intermediate in a suitable solvent (e.g., ethanol).

    • Add the desired nucleophile (e.g., a primary or secondary amine, hydrazine hydrate).

    • The reaction may proceed at room temperature or require heating, depending on the reactivity of the nucleophile.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the final product by recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

    • Assess the purity by elemental analysis or HPLC.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

G cluster_assay MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well plates compound_treatment Treat Cells with Thiobenzamide Derivatives cell_seeding->compound_treatment incubation1 Incubate for 48-72h compound_treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate for 2-4h mtt_addition->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement analysis Calculate IC50 Values measurement->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized thiobenzamide derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway

The induction of apoptosis is a key mechanism for many anticancer drugs. The following diagram illustrates a simplified apoptotic signaling pathway that can be investigated for active thiobenzamide derivatives.

G cluster_pathway Apoptotic Signaling Pathway compound Thiobenzamide Derivative cell Cancer Cell compound->cell mitochondria Mitochondrial Disruption cell->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation) caspase3->apoptosis

Caption: Simplified intrinsic apoptotic pathway.

Conclusion

While direct experimental data on this compound as a drug discovery intermediate is not extensively documented in the public domain, the broader class of substituted thiobenzamides holds considerable promise for the development of novel therapeutics. Their demonstrated anticancer and antifungal activities, coupled with their synthetic tractability, make them attractive scaffolds for medicinal chemistry campaigns. The protocols and data presented herein, derived from studies on related analogs, provide a valuable starting point for researchers interested in exploring the therapeutic potential of this chemical class. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their structure-activity relationships and potential for clinical development.

References

Synthetic Pathways to Functionalized Benzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized benzothiazoles, a critical scaffold in medicinal chemistry and drug development. Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antifungal, anthelmintic, antidiabetic, and anticonvulsant properties.[1][2][3] While direct routes from 2-chlorothiobenzamide are less common, this guide focuses on established and versatile synthetic strategies commencing from readily available precursors such as 2-aminothiophenol and 2-haloanilines.

Introduction to Benzothiazole Synthesis

The benzothiazole core is typically constructed via cyclization reactions that form the five-membered thiazole ring fused to a benzene ring. The most prevalent strategies involve the reaction of a 2-aminothiophenol derivative with a suitable electrophile or the intramolecular cyclization of an o-halophenylthioamide or related intermediate. These methods offer a high degree of flexibility, allowing for the introduction of diverse substituents at the 2-position and on the benzo ring, which is crucial for modulating the pharmacological profile of the resulting compounds.

Synthetic Routes and Methodologies

Several efficient methods for the synthesis of functionalized benzothiazoles have been developed, including one-pot multi-component reactions, transition-metal-catalyzed cyclizations, and microwave-assisted syntheses.[4][5] Below are detailed protocols for some of the most robust and widely used synthetic pathways.

Route 1: Condensation of 2-Aminothiophenol with Aldehydes

This is one of the most straightforward and widely used methods for the synthesis of 2-substituted benzothiazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the benzothiazole product. A variety of catalysts and oxidizing agents can be employed to facilitate this transformation.

Experimental Protocol:

A representative procedure involves the reaction of 2-aminothiophenol with an aromatic aldehyde in the presence of an oxidizing agent.[6]

  • To a solution of 2-aminothiophenol (1.0 mmol) in ethanol (10 mL) is added the desired aromatic aldehyde (1.0 mmol).

  • To this mixture, a solution of hydrogen peroxide (30%, 6.0 mmol) and hydrochloric acid (3.0 mmol) is added dropwise at room temperature. [6]

  • The reaction mixture is stirred at room temperature for 45-60 minutes. [6]

  • Upon completion (monitored by TLC), the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.

Quantitative Data Summary:

EntryAldehydeCatalyst/OxidantSolventTime (min)Yield (%)Reference
1BenzaldehydeH₂O₂/HClEthanol4594[6]
24-ChlorobenzaldehydeH₂O₂/HClEthanol5092[6]
34-MethoxybenzaldehydeH₂O₂/HClEthanol6090[6]
42-NitrobenzaldehydeH₂O₂/HClEthanol5588[6]
5CinnamaldehydeH₂O₂/HClEthanol6085[6]

Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Aminothiophenol F Schiff Base Intermediate A->F B Aldehyde B->F C H₂O₂/HCl (Catalyst/Oxidant) G Intramolecular Cyclization & Oxidation C->G D Ethanol (Solvent) D->G E Room Temperature E->G F->G H 2-Substituted Benzothiazole G->H

Caption: Condensation of 2-aminothiophenol with aldehydes.

Route 2: One-Pot, Three-Component Synthesis from 2-Iodoanilines, Aldehydes, and a Sulfur Source

This copper-catalyzed, one-pot reaction provides a highly efficient route to 2-arylbenzothiazoles, avoiding the need to pre-synthesize 2-aminothiophenol.[7][8] Sodium hydrosulfide serves as a convenient sulfur surrogate.

Experimental Protocol:

A typical procedure for the copper-catalyzed three-component synthesis is as follows:[7][8]

  • A mixture of 2-iodoaniline (1.0 mmol), the desired aldehyde (1.2 mmol), sodium hydrosulfide hydrate (NaSH·nH₂O, 1.5 mmol), and copper(I) chloride (CuCl, 0.1 mmol) in N,N-dimethylformamide (DMF, 5 mL) is prepared in a sealed tube.

  • The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The mixture is heated at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzothiazole.

Quantitative Data Summary:

Entry2-IodoanilineAldehydeCatalystSolventTime (h)Yield (%)Reference
12-IodoanilineBenzaldehydeCuClDMF1298[7][8]
24-Methyl-2-iodoaniline4-ChlorobenzaldehydeCuClDMF1292[7][8]
34-Methoxy-2-iodoaniline4-MethoxybenzaldehydeCuClDMF1288[7][8]
42-Iodoaniline2-NaphthaldehydeCuClDMF1295[7][8]
55-Chloro-2-iodoanilineBenzaldehydeCuClDMF1285[7][8]

Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Iodoaniline G One-Pot Reaction A->G B Aldehyde B->G C Sodium Hydrosulfide (Sulfur Source) C->G D CuCl (Catalyst) D->G E DMF (Solvent) E->G F 120 °C F->G H 2-Arylbenzothiazole G->H

Caption: One-pot synthesis of 2-arylbenzothiazoles.

Route 3: Synthesis of 2-Aminobenzothiazoles from Phenylthioureas

The synthesis of 2-aminobenzothiazoles, a key pharmacophore, can be achieved through the oxidative cyclization of N-arylthioureas.[9] This method is particularly useful for accessing derivatives with substituents on the benzene ring.

Experimental Protocol:

A general procedure for the synthesis of 2-aminobenzothiazoles from N-arylthioureas is as follows:[10]

  • The appropriately substituted N-arylthiourea (1.0 mmol) is dissolved in concentrated sulfuric acid (99-100%) at 0-5 °C.

  • A catalytic amount of an aqueous solution of ammonium bromide (40%) is added dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at 70 °C. [10]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 70 °C. [10]

  • The reaction mixture is then carefully poured into 400 mL of water and stirred for one hour at 70 °C. [10]

  • The mixture is cooled to 20 °C and the precipitate is collected by suction filtration. [10]

  • The filter residue is treated with a solution of sodium hydroxide in water and stirred for one hour at 70 °C to neutralize any remaining acid. [10]

  • The solid is collected by suction filtration, washed with water until the filtrate is sulfate-free, and dried to afford the 2-aminobenzothiazole. [10]

Quantitative Data Summary:

EntryN-ArylthioureaCatalystSolventTemperature (°C)Yield (%)Reference
1N-PhenylthioureaNH₄BrH₂SO₄70>90[10]
2N-(4-Chlorophenyl)thioureaNH₄BrH₂SO₄7096.7[10]
3N-(4-Methylphenyl)thioureaNH₄BrH₂SO₄70High[10]
4N-(4-Methoxyphenyl)thioureaNH₄BrH₂SO₄70High[10]

Workflow Diagram:

G A N-Arylthiourea E Oxidative Cyclization A->E B H₂SO₄ (Solvent) B->E C NH₄Br (Catalyst) C->E D 70 °C D->E F Workup & Neutralization E->F G 2-Aminobenzothiazole F->G

Caption: Synthesis of 2-aminobenzothiazoles.

Conclusion

The synthetic routes outlined in these application notes provide researchers with robust and versatile methods for accessing a wide array of functionalized benzothiazoles. The choice of a particular synthetic strategy will depend on the availability of starting materials and the desired substitution pattern on the benzothiazole core. These protocols can be readily adapted and optimized for the synthesis of novel benzothiazole derivatives for screening in drug discovery programs.

References

Application Notes and Protocols for the Quantification of 2-Chlorothiobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established analytical methodologies for the quantitative analysis of 2-Chlorothiobenzamide. The protocols outlined below are based on methods developed for structurally similar compounds and serve as a robust starting point for the development and validation of specific assays for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is recommended for the analysis of this compound in bulk drug and pharmaceutical formulations.

Quantitative Data Summary (Based on Analogs)

The following table summarizes typical performance characteristics of RP-HPLC methods for benzamide derivatives. These values can be considered as a benchmark during the validation of a method for this compound.

ParameterReported Value (for Analogs)
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.4 - 1.5 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (analytical grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% phosphoric acid or formic acid). A suggested starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by scanning a solution of this compound (a starting point could be around 240-260 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 80°C for a specified period. Neutralize before injection.

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 80°C for a specified period. Neutralize before injection.

    • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) MD1 Define Analytical Objective MD2 Select Chromatographic Conditions (Column, Mobile Phase, Detector) MD1->MD2 MD3 Optimize Separation MD2->MD3 FD1 Acid/Base Hydrolysis MD3->FD1 Apply Optimized Method FD2 Oxidation FD1->FD2 FD3 Thermal & Photolytic Stress FD2->FD3 MV1 Specificity FD3->MV1 Analyze Stressed Samples MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 D Validated Analytical Method MV5->D Finalized Method UV_Vis_Workflow A Select Appropriate Solvent B Determine λmax A->B C Prepare Calibration Standards B->C D Measure Absorbance C->D E Construct Calibration Curve D->E F Validate Method (Linearity, Accuracy, Precision) E->F G Quantify Unknown Sample F->G GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP1 Weigh Sample & Standard SP2 Add Internal Standard SP1->SP2 SP3 Derivatization Reaction SP2->SP3 A1 Inject Derivatized Sample SP3->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 DP1 Peak Identification & Integration A3->DP1 DP2 Calibration Curve Construction DP1->DP2 DP3 Quantification DP2->DP3 R R DP3->R Final Concentration Electroanalytical_Pathway Analyte This compound in Solution WE Working Electrode Analyte->WE Electron Transfer Potentiostat Potentiostat (Applies Potential Scan) WE->Potentiostat Measures Current Potentiostat->WE Controls Potential Current Resulting Current Potentiostat->Current Signal Signal Processing Current->Signal Output Concentration (Proportional to Current) Signal->Output

Application Note: Scale-up Synthesis of 2-Chlorothiobenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 2-Chlorothiobenzamide, a key intermediate for various pharmacologically active compounds. The synthesis is designed to be scalable to produce sufficient quantities of high-purity material required for preclinical evaluation. This document outlines the synthetic route starting from 2-chlorobenzonitrile, purification by recrystallization, and comprehensive analytical characterization to ensure the final product meets the stringent purity requirements for preclinical drug development, in accordance with ICH Q3A guidelines.[1][2]

Introduction

The progression of a new chemical entity (NCE) from discovery to clinical trials necessitates a robust and scalable synthetic process to produce the active pharmaceutical ingredient (API) in sufficient quantity and quality. This compound is a versatile building block in medicinal chemistry. Ensuring a reliable and well-documented synthesis is critical for regulatory submissions, such as Investigational New Drug (IND) applications. This protocol details a laboratory-scale procedure that can be adapted for pilot plant production.

Synthesis of this compound

The synthesis of this compound is achieved through the thionation of 2-chlorobenzonitrile using phosphorus pentasulfide. This method is known for its efficiency and scalability.

G 2-Chlorobenzonitrile 2-Chlorobenzonitrile This compound This compound 2-Chlorobenzonitrile->this compound 1. Phosphorus Pentasulfide (P4S10) Phosphorus Pentasulfide (P4S10) Phosphorus Pentasulfide (P4S10)->this compound 2. Solvent_Heat Pyridine, 110°C Solvent_Heat->this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Chlorobenzonitrile (99%)

  • Phosphorus Pentasulfide (P₄S₁₀, 99%)

  • Pyridine (anhydrous, 99.8%)

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermometer is charged with 2-chlorobenzonitrile (100 g, 0.727 mol) and anhydrous pyridine (500 mL).

  • Reagent Addition: The mixture is stirred until the 2-chlorobenzonitrile is fully dissolved. To this solution, phosphorus pentasulfide (48.5 g, 0.109 mol) is added portion-wise over 30 minutes, controlling any initial exotherm.

  • Reaction: The reaction mixture is heated to 110 °C and maintained at this temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then poured slowly into 2 L of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation of Crude Product: The precipitate is collected by vacuum filtration and washed with copious amounts of deionized water until the filtrate is neutral. The crude solid is then washed with a small amount of cold ethanol.

  • Purification by Recrystallization: The crude this compound is transferred to a 2 L Erlenmeyer flask. A minimal amount of hot ethanol is added to dissolve the solid completely. A small amount of activated carbon is added, and the solution is boiled for 10 minutes. The hot solution is filtered through a pre-heated funnel to remove the activated carbon. The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystal formation.

  • Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at 50 °C to a constant weight.

Quality Control and Characterization

The purity and identity of the synthesized this compound must be rigorously assessed to ensure it is suitable for preclinical studies. According to ICH Q3A guidelines, impurities in a new drug substance must be reported, identified, and qualified based on established thresholds.[1][2]

Data Summary
ParameterSpecificationResultMethod
Yield > 80%85%Gravimetric
Appearance Yellow crystalline solidConformsVisual Inspection
Melting Point 96-99 °C97-98 °CMelting Point Apparatus
Purity (HPLC) ≥ 99.5%99.7%High-Performance Liquid Chromatography
Identity (¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance
Identity (¹³C NMR) Conforms to structureConformsNuclear Magnetic Resonance
Residual Solvents Per ICH Q3CMeets requirementsGas Chromatography (GC)
Elemental Impurities Per ICH Q3DMeets requirementsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.8-7.3 (m, 4H, Ar-H), 7.9 (br s, 1H, NH), 7.6 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 200.0 (C=S), 141.0 (Ar-C), 132.0 (Ar-C), 131.0 (Ar-CH), 130.5 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH).[3][4]

Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Quality Control Start 2-Chlorobenzonitrile Reaction Reaction with P4S10 in Pyridine Start->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization from Ethanol Crude->Recrystallization Drying Vacuum Drying Recrystallization->Drying Pure Purified this compound Drying->Pure QC Purity (HPLC) Identity (NMR, IR) Residual Solvents (GC) Elemental Impurities (ICP-MS) Pure->QC Release Release for Preclinical Studies QC->Release

Caption: Overall workflow for the synthesis and quality control of this compound.

Conclusion

This application note provides a scalable and reproducible method for the synthesis of high-purity this compound suitable for preclinical studies. The detailed protocol and analytical methods will enable researchers and drug development professionals to produce this key intermediate with the required quality and documentation for regulatory purposes. Adherence to the described quality control measures is essential to ensure the safety and reliability of subsequent preclinical evaluations.

References

Application Notes and Protocols: 2-Chlorothiobenzamide in the Preparation of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chlorothiobenzamide as a versatile starting material in the synthesis of novel kinase inhibitors. The focus is on the preparation of 2-aminobenzothiazole-based inhibitors, a scaffold known for its potent and selective inhibition of various kinases implicated in cancer and other diseases.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2-aminobenzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing significant inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and phosphoinositide 3-kinases (PI3Ks).[1]

While not a direct precursor, this compound can be strategically employed in a two-step synthetic sequence to generate substituted 2-aminobenzothiazoles, which form the core of these potent kinase inhibitors. This involves the initial conversion of the thiobenzamide to a corresponding arylthiourea, followed by an intramolecular cyclization to yield the desired benzothiazole ring system.

Synthetic Approach Overview

The general synthetic strategy involves a two-stage process to convert this compound into a versatile 2-aminobenzothiazole intermediate, which can then be further elaborated to generate a library of potential kinase inhibitors.

G A This compound B Arylthiourea Intermediate A->B Reaction with amine C 2-Aminobenzothiazole Scaffold B->C Intramolecular Cyclization D Novel Kinase Inhibitors C->D Further Functionalization

Caption: General workflow for the preparation of kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminobenzothiazole Precursor from an Arylthiourea

This protocol describes the synthesis of 2-amino-6-chlorobenzothiazole from p-chlorophenylthiourea, a plausible intermediate derived from this compound.

Materials:

  • p-Chlorophenylthiourea

  • 98% Sulfuric acid

  • 48% aqueous Hydrobromic acid (HBr)

  • Methanol

  • Acetone

  • Round-bottom flask with magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure: [2]

  • In a round-bottom flask, dissolve p-chlorophenylthiourea (0.5 mol) in 150 mL of 98% sulfuric acid with stirring.

  • While controlling the temperature at 45-50 °C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • Maintain the reaction mixture at 45-50 °C for 1.5 hours, then increase the temperature to 65-70 °C and continue stirring for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • With rapid stirring, add 250 mL of methanol. An exothermic reaction will occur, raising the temperature to about 70 °C.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with three 150 mL portions of acetone.

  • Dry the product to obtain 2-amino-6-chlorobenzothiazole. The expected yield is approximately 92%.

Protocol 2: Kinase Inhibition Assay (Example: PI3Kγ)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, using PI3Kγ as an example. The ADP-Glo™ Kinase Assay is a common method for this purpose.[3][4][5]

Materials:

  • Synthesized 2-aminobenzothiazole derivatives

  • Recombinant PI3Kγ enzyme

  • Substrate (e.g., phosphatidylinositol-4,5-bisphosphate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30-60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation: Inhibitory Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the inhibitory activities of a series of synthesized 2-aminobenzothiazole derivatives against various cancer cell lines and a specific kinase.

Compound IDModification on 2-aminobenzothiazoleTarget Cell LineIC50 (µM)[4]Target Kinase% Inhibition @ 100 µM[4]
OMS1 4-MethylpiperazineA549 (Lung Cancer)35.12PI3Kγ47
OMS2 4-EthylpiperazineA549 (Lung Cancer)30.45PI3Kγ48
OMS5 4-(4-Nitrophenyl)piperazineA549 (Lung Cancer)22.13PI3Kγ35
OMS14 N-(4-nitrophenyl)acetamide substituentMCF-7 (Breast Cancer)61.03PI3Kγ28

Signaling Pathway Visualization

Many 2-aminobenzothiazole-based kinase inhibitors target the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K

References

Applications of 2-Chlorothiobenzamide and its Analogs in Agricultural Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research and application data for 2-Chlorothiobenzamide in agricultural chemistry are limited in publicly available scientific literature. The following application notes and protocols are based on the known activities of structurally related compounds, including 2-chlorobenzamide and various thiobenzamide and benzamide derivatives, which have demonstrated relevance in pest management and crop protection. These notes are intended for research, scientific, and drug development professionals.

Introduction to this compound and Related Compounds

While this compound is not a widely documented active ingredient in commercial agricultural products, its core chemical structure—a chlorinated benzamide with a thioamide group—is present in molecules with known pesticidal activity. For instance, 2-Chlorobenzamide is a known degradation product of the insect growth regulator 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU) and a transformation product of the pesticides clofentezine and dichlobenil[1][2]. Furthermore, various derivatives of benzamide and thiobenzamide have been investigated for their fungicidal and antimicrobial properties[3][4][5]. This suggests that this compound and its derivatives are of interest in the exploration of new agricultural chemicals.

Potential Applications in Agricultural Chemistry

Based on the activity of related compounds, potential applications for this compound and its derivatives could include:

  • Fungicide Development: Thiobenzamide and benzamide derivatives have shown promise as fungicides. Research in this area could involve synthesizing and screening this compound analogs for activity against a range of plant pathogens.

  • Insecticide Development: The presence of the 2-chlorobenzoyl moiety in an insect growth regulator suggests that derivatives of this compound could be explored for insecticidal properties.

  • Environmental Monitoring: As 2-chlorobenzamide is a metabolite of existing pesticides, analytical methods for its detection are relevant for monitoring pesticide fate and environmental contamination[6].

Quantitative Data on Related Compounds

The following table summarizes the efficacy of various benzamide and thiobenzamide derivatives against different plant pathogens, providing a benchmark for potential research on this compound.

Compound ClassTarget OrganismEfficacy MetricValueReference
Benzaldehyde thiosemicarbazide derivative (Compound 3b)Pythium aphanidermatumEC501.6 µg/mL[5]
Benzaldehyde thiosemicarbazide derivative (Compound 3b)Rhizoctonia solaniEC509.6 µg/mL[5]
Benzaldehyde thiosemicarbazide derivative (Compound 3b)Valsa maliEC502.3 µg/mL[5]
Benzaldehyde thiosemicarbazide derivative (Compound 3b)Gaeumannomyces graminisEC509.3 µg/mL[5]
2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole (Compound 5i)Botrytis cinerea-Excellent fungicidal activity[4]
2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole (Compound 5i)Sclerotinia sclerotiorum-Notable fungicidal activity[4]

Experimental Protocols

Synthesis of 2-Chlorobenzamide Derivatives for Antimicrobial Screening

This protocol describes a general method for the synthesis of N-substituted 2-chlorobenzamides, which can be adapted for the synthesis of various derivatives for screening purposes[3].

Materials:

  • 2-Chlorobenzoyl chloride

  • Appropriate primary or secondary amine (e.g., ethylene diamine, isopropyl amine)

  • 1 N Sodium hydroxide (NaOH) in ethanol

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolve an equimolar solution of the selected amine in 10 mL of ethanolic 1 N NaOH in a round bottom flask.

  • Place a magnetic stir bar in the flask and begin stirring.

  • Add 2-Chlorobenzoyl chloride dropwise from a dropping funnel to the stirred solution over a period of 3 hours at room temperature.

  • Continue stirring for the entire 3-hour duration.

  • Collect the precipitated product by filtration.

  • Wash the product with ethanol, followed by a wash with NaOH solution, and then with water.

  • Air dry the final compound.

  • Characterize the synthesized compound using techniques such as FT-IR and 1H-NMR.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method to assess the in vitro fungicidal activity of synthesized compounds against various plant pathogenic fungi[5].

Materials:

  • Synthesized test compounds

  • Acetone (for dissolving compounds)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Mycelial plugs of test fungi (e.g., Pythium aphanidermatum, Rhizoctonia solani)

  • Incubator

Procedure:

  • Dissolve the test compounds in a small amount of acetone and then mix with molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Pour the PDA-compound mixture into sterile Petri dishes. A control plate should be prepared with acetone only.

  • Place a 5 mm diameter mycelial plug of the test fungus in the center of each solidified PDA plate.

  • Seal the Petri dishes with parafilm and incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the mycelium in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

  • Calculate the EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) using probit analysis.

Signaling Pathways and Experimental Workflows

Potential Mechanism of Action: Disruption of Fungal Cell Integrity

Based on the fungicidal activity of related benzimidazole compounds, a potential mechanism of action for novel benzimidazole derivatives involves the inhibition of β-tubulin, a critical component of the fungal cytoskeleton[4]. This disruption can lead to the inhibition of mitosis and ultimately cell death.

Fungicidal_Mechanism cluster_compound Fungicidal Compound cluster_fungus Fungal Cell Compound This compound Derivative Tubulin β-Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Assembly Tubulin->Microtubules Essential for Mitosis Mitosis Microtubules->Mitosis Required for CellDeath Cell Death Mitosis->CellDeath Inhibition leads to

Caption: Potential fungicidal mechanism of a benzimidazole-related compound.

Experimental Workflow for Fungicide Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of new fungicidal compounds.

Fungicide_Discovery_Workflow Start Design & Synthesize This compound Derivatives InVitro In Vitro Screening (Mycelial Growth Inhibition) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead InVivo In Vivo Testing (Greenhouse/Field Trials) Lead->InVivo MoA Mechanism of Action Studies InVivo->MoA Tox Toxicology & Environmental Fate Studies InVivo->Tox End Candidate for Product Development MoA->End Tox->End

Caption: Workflow for the development of new agricultural fungicides.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chlorothiobenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chlorothiobenzamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key data to facilitate successful synthesis and optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is very low or I'm not getting any this compound. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure the starting materials, particularly 2-chlorobenzonitrile or 2-chlorobenzamide and the thionating agent (e.g., Lawesson's reagent, Sodium Hydrosulfide), are of high purity and anhydrous where necessary. Lawesson's reagent can degrade over time; using a fresh batch is recommended.

    • Reaction Temperature: The reaction temperature is critical. For thionation with Lawesson's reagent, ensure the mixture is heated to reflux in a suitable solvent like toluene.[1] Insufficient temperature can lead to an incomplete reaction. For reactions involving sodium hydrosulfide, moderate heating (e.g., 55°C) is often required.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete conversion of the starting material indicates that a longer reaction time may be necessary. For instance, reactions with Lawesson's reagent can take several hours to reach completion.[1]

    • Inert Atmosphere: Reactions with Lawesson's reagent are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1]

    • Stoichiometry: Check the molar ratios of your reactants. For Lawesson's reagent, a common ratio is 0.5 to 0.6 molar equivalents per equivalent of the amide.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is impure. What are the likely impurities and how can I remove them?

  • Answer: Impurities can arise from unreacted starting materials, side products, or byproducts from the thionating agent.

    • Unreacted Starting Material: If TLC or other analytical methods show the presence of 2-chlorobenzamide, consider increasing the reaction time or the amount of Lawesson's reagent.

    • Lawesson's Reagent Byproducts: The use of Lawesson's reagent generates phosphorus-containing byproducts which can be difficult to remove. An effective workup procedure involves quenching the reaction with an alcohol like ethanol or ethylene glycol, which converts the byproducts into more polar phosphonates that can be removed by aqueous extraction.[1] A common purification method involves washing the organic layer with a saturated sodium bicarbonate solution.

    • Side Products: The chloro-substituent on the aromatic ring can potentially participate in side reactions, although this is less common under typical thionation conditions. If unexpected byproducts are observed, consider lowering the reaction temperature or using a milder thionating agent.

    • Purification: Column chromatography is often necessary to obtain highly pure this compound. A typical mobile phase is a mixture of ethyl acetate and petroleum ether. Recrystallization can also be an effective final purification step.

Issue 3: Difficulty in Product Isolation

  • Question: I'm having trouble isolating the this compound from the reaction mixture. What are some effective workup and isolation procedures?

  • Answer: Proper workup is crucial for successful isolation.

    • Quenching: After the reaction is complete, cool the mixture to room temperature. If Lawesson's reagent was used, adding ethanol or ethylene glycol and refluxing for a short period can help in decomposing the byproducts.[1]

    • Extraction: A standard workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine. If byproducts from Lawesson's reagent are present, an aqueous wash with sodium bicarbonate solution is recommended.

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary precursors for the synthesis of this compound are 2-chlorobenzonitrile and 2-chlorobenzamide.

Q2: What are the most common methods for the thionation step?

A2: The most prevalent methods include:

  • From 2-chlorobenzamide: Reaction with Lawesson's reagent is a widely used and effective method for converting amides to thioamides.[1][2]

  • From 2-chlorobenzonitrile: Reaction with a sulfur source like sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S) gas in the presence of a base is a common approach.

Q3: What are the safety precautions I should take when working with Lawesson's reagent?

A3: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also flammable. It is recommended to decontaminate any glassware that has come into contact with Lawesson's reagent with a bleach solution (sodium hypochlorite).

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Experimental Protocols

Method 1: Synthesis of this compound from 2-Chlorobenzamide using Lawesson's Reagent (General Procedure)

This protocol is a general procedure for the thionation of an amide and may require optimization for 2-chlorobenzamide.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzamide (1.0 mmol) and Lawesson's reagent (0.60 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) to the flask.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by TLC until the starting amide is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add ethanol (2 mL) and heat the mixture at reflux for 2 hours to decompose the Lawesson's reagent byproducts.[1]

    • Remove the volatiles under reduced pressure.

    • Dilute the residue with ethyl acetate and perform an aqueous workup (wash with water and then brine).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Conditions for Thioamide Synthesis using Lawesson's Reagent (General)

ParameterConditionReference
Starting Material Amide[1]
Reagent Lawesson's Reagent[1][2]
Stoichiometry 0.5 - 0.6 equivalents of Lawesson's Reagent per equivalent of amide[1]
Solvent Toluene, THF
Temperature Reflux[1]
Atmosphere Inert (Nitrogen or Argon)[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 2-Chlorobenzamide + Lawesson's Reagent Solvent Add Toluene Start->Solvent Heat Reflux under N2 Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Quench Add Ethanol, Reflux Cool->Quench Evaporate Remove Volatiles Quench->Evaporate Extract Ethyl Acetate Extraction (H2O, Brine Wash) Evaporate->Extract Dry Dry (MgSO4), Filter Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Yield CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents Possible Cause CheckConditions Verify Reaction Temperature and Time Start->CheckConditions Possible Cause CheckAtmosphere Ensure Inert Atmosphere Start->CheckAtmosphere Possible Cause ImpureProduct Impure Product IdentifyImpurity Identify Impurity Source (TLC, NMR) ImpureProduct->IdentifyImpurity UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Source Byproducts Reagent Byproducts IdentifyImpurity->Byproducts Source Optimize Increase Reaction Time or Reagent Amount UnreactedSM->Optimize ImproveWorkup Modify Workup (e.g., Bicarbonate Wash) Byproducts->ImproveWorkup Purify Column Chromatography or Recrystallization Optimize->Purify ImproveWorkup->Purify Product Pure Product Purify->Product

Caption: Troubleshooting logic for this compound synthesis.

References

Common impurities in 2-Chlorothiobenzamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Chlorothiobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The synthesis of this compound, typically from 2-chlorobenzonitrile, can lead to the formation of several impurities. The most prevalent include:

  • Unreacted Starting Material: Residual 2-chlorobenzonitrile.

  • Hydrolysis Product: 2-Chlorobenzamide, formed if water is present during the reaction or work-up.

  • Sulfur-Related Byproducts: Depending on the thionating agent used, various sulfur-containing impurities can be formed. For instance, when using hydrogen sulfide, elemental sulfur can be a byproduct.

  • Amide Byproducts: Incomplete thionation can result in the presence of the corresponding amide.

Q2: How can I monitor the progress of the reaction to minimize impurity formation?

Regular monitoring of the reaction using Thin Layer Chromatography (TLC) is recommended. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material (2-chlorobenzonitrile), the product (this compound), and major impurities. By comparing the spots of the reaction mixture with standards of the starting material and product, you can determine the extent of the reaction and decide when to quench it to minimize the formation of degradation products.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

This compound is susceptible to hydrolysis. Therefore, it should be stored in a cool, dry place, away from moisture. The use of a desiccator is recommended for long-term storage.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the reaction temperature or adding more of the thionating agent.
Loss of product during work-up.Ensure the pH is carefully controlled during extraction steps to prevent the hydrolysis of the thioamide. Use a minimal amount of solvent for recrystallization to maximize recovery.
Degradation of the product.Avoid prolonged exposure to high temperatures and acidic or basic conditions during the work-up and purification steps.
Issue 2: Presence of Unreacted 2-Chlorobenzonitrile in the Final Product
Possible Cause Suggested Solution
Insufficient reaction time or temperature.Increase the reaction time or temperature and monitor by TLC.
Inefficient purification.Optimize the recrystallization solvent system to ensure the starting material remains in the mother liquor. Column chromatography can also be employed for efficient separation.
Issue 3: Contamination with 2-Chlorobenzamide
Possible Cause Suggested Solution
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis during work-up or purification.Minimize contact with water and avoid acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral water and perform the extraction quickly at a low temperature.

Data Presentation

The following table provides representative data on the purity of a crude this compound sample and the effectiveness of common purification techniques.

Sample This compound (%) 2-Chlorobenzonitrile (%) 2-Chlorobenzamide (%) Other Impurities (%)
Crude Product85.28.54.12.2
After Recrystallization98.70.50.60.2
After Column Chromatography99.5<0.10.3<0.1

Experimental Protocols

Synthesis of this compound from 2-Chlorobenzonitrile using Sodium Hydrosulfide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzonitrile (1 eq.) in anhydrous ethanol.

  • Addition of Reagent: Add sodium hydrosulfide hydrate (1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Logical Workflow for Troubleshooting Impurities

G Troubleshooting Impurity Formation A Start Synthesis B Monitor Reaction by TLC A->B C Reaction Complete? B->C D Continue Reaction C->D No E Work-up & Isolation C->E Yes D->B F Analyze Crude Product (e.g., HPLC, NMR) E->F G Identify Impurities F->G H Unreacted Starting Material G->H I Hydrolysis Product G->I J Other Byproducts G->J K Optimize Reaction Conditions (Time, Temp) H->K L Use Anhydrous Conditions I->L M Purification (Recrystallization/Chromatography) J->M K->A L->A N Final Pure Product M->N

Caption: A logical workflow for identifying and addressing common impurities.

Signaling Pathway of Impurity Formation

G Key Impurity Formation Pathways cluster_0 Main Reaction cluster_1 Side Reactions A 2-Chlorobenzonitrile B This compound (Product) A->B + H2S / Base E Unreacted 2-Chlorobenzonitrile (Impurity) A->E Incomplete Reaction C This compound D 2-Chlorobenzamide (Impurity) C->D + H2O (Hydrolysis) G Experimental Workflow A Reaction Setup B Thionation Reaction A->B C Reaction Quenching B->C D Extraction & Washing C->D E Drying & Concentration D->E F Crude Product E->F G Purification F->G H Pure this compound G->H

Troubleshooting low yields in the thionation of 2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the thionation of 2-chlorobenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the thionation of 2-chlorobenzamide, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is very low. What are the most common causes?

Low yields in the thionation of 2-chlorobenzamide can stem from several factors, broadly categorized as reagent issues, suboptimal reaction conditions, and inefficient work-up and purification.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting LowYield Low Yield of 2-Chlorothiobenzamide ReagentIssues Reagent-Related Issues LowYield->ReagentIssues Check ReactionConditions Reaction Condition Issues LowYield->ReactionConditions Check WorkupPurification Work-up/Purification Issues LowYield->WorkupPurification Check LR_Purity Impure Lawesson's Reagent ReagentIssues->LR_Purity Amide_Purity Impure 2-Chlorobenzamide ReagentIssues->Amide_Purity Solvent_Quality Wet/Impure Solvent ReagentIssues->Solvent_Quality Temp Incorrect Temperature ReactionConditions->Temp Time Insufficient Reaction Time ReactionConditions->Time Stoichiometry Suboptimal Stoichiometry ReactionConditions->Stoichiometry Incomplete_Dissolution Incomplete Dissolution of Reagents ReactionConditions->Incomplete_Dissolution Byproduct_Removal Inefficient Byproduct Removal WorkupPurification->Byproduct_Removal Product_Loss Product Loss During Extraction/Chromatography WorkupPurification->Product_Loss

Caption: A troubleshooting flowchart for diagnosing low yields.

Q2: How does the quality of Lawesson's reagent affect the reaction?

Lawesson's reagent (LR) is susceptible to degradation, especially with prolonged exposure to moisture. Old or improperly stored LR can lead to significantly lower yields.

  • Solution: Use freshly purchased or properly stored Lawesson's reagent. If in doubt about the quality, it is advisable to use a fresh batch.

Q3: Could there be an issue with my starting material or solvent?

Yes, the purity of 2-chlorobenzamide and the solvent is crucial.

  • 2-Chlorobenzamide: Impurities in the starting material can interfere with the reaction. Ensure the 2-chlorobenzamide is pure and dry.

  • Solvent: The presence of water in the solvent can react with Lawesson's reagent, reducing its effectiveness. Use anhydrous solvents for the best results. Common solvents for this reaction are toluene or tetrahydrofuran (THF).[1]

Q4: What are the optimal reaction conditions (temperature, time, stoichiometry)?

Optimizing reaction conditions is key to improving yield.

  • Temperature: The reaction can be conducted at room temperature in THF, which may require longer reaction times, or at elevated temperatures (reflux) in toluene for faster conversion.[1][2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Prolonged reaction times at high temperatures can sometimes lead to side product formation.

  • Stoichiometry: A common starting point is to use 0.5 to 0.6 equivalents of Lawesson's reagent for every 1 equivalent of the amide.[2] However, the optimal ratio may need to be determined empirically.

Q5: I see many spots on my TLC plate after the reaction. What are the likely byproducts?

The primary byproducts originate from Lawesson's reagent. These phosphorus-containing byproducts can have polarities similar to the desired this compound, making purification challenging.[2]

Q6: How can I improve the work-up and purification process to increase my isolated yield?

An efficient work-up is critical for removing byproducts and improving the purity and yield of the final product.

  • Aqueous Work-up: A thorough aqueous wash of the crude reaction mixture is essential to remove a significant portion of the phosphorus byproducts before chromatographic purification.[1]

  • Byproduct Decomposition: After the reaction is complete, adding ethanol or ethylene glycol and heating the mixture can help to decompose the phosphorus byproducts into more polar species that are easier to remove during the aqueous work-up.[2][3]

  • Chromatography: Column chromatography on silica gel is a common method for final purification.[1] Careful selection of the eluent system is necessary to achieve good separation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the thionation of amides using Lawesson's reagent. Note that optimal conditions for 2-chlorobenzamide may vary.

ParameterValueSolventTemperature (°C)Yield (%)Reference
LR/Amide Ratio 0.5TolueneRefluxHighGeneral
LR/Amide Ratio 0.6TolueneRefluxNot specified[2]
LR/Amide Ratio 0.5THFRoom Temp86[1]
Work-up Additive EthanolTolueneRefluxNot specified[2]
Work-up Additive Ethylene GlycolToluene95High[2]

Experimental Protocols

ExperimentalWorkflow Start Start Setup Reaction Setup: - 2-Chlorobenzamide - Anhydrous Solvent (Toluene or THF) - Inert Atmosphere (N2 or Ar) Start->Setup Add_LR Add Lawesson's Reagent Setup->Add_LR React Reaction: - Stir at appropriate temperature - Monitor by TLC Add_LR->React Workup Work-up: - Cool reaction mixture - (Optional) Add Ethanol/Ethylene Glycol - Aqueous Wash React->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification End End Product: This compound Purification->End

References

Improving the stability of 2-Chlorothiobenzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chlorothiobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a thioamide compound. Thioamides are analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. While this substitution can offer unique biological activities and properties, it also renders the molecule more susceptible to chemical degradation, particularly hydrolysis.[1][2] Instability can lead to loss of compound potency, formation of impurities, and unreliable experimental results.

Q2: What are the primary degradation pathways for this compound in solution?

The most common degradation pathway for thioamides in aqueous solutions is hydrolysis. This process typically involves the conversion of the thioamide group back to its corresponding amide (2-Chlorobenzamide). This amide can then undergo further hydrolysis to form 2-Chlorobenzoic acid. The rate and extent of this degradation are highly dependent on the solution's conditions.

Q3: What are the key factors that influence the stability of this compound?

Several factors can significantly impact the stability of this compound in solution:

  • pH: Thioamides are generally most stable in neutral or near-neutral pH conditions. Both acidic and alkaline conditions can catalyze hydrolysis.[3][4] Studies on the related compound, 2-chlorobenzamide, show it is relatively stable at pH 6 and 8, but hydrolysis is more rapid in strongly acidic (pH 5) and alkaline (pH 10) environments.[3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][5] Therefore, stock solutions should be stored at low temperatures (e.g., 2-8°C or frozen) to prolong their shelf life.

  • Light: Exposure to UV or ambient light can induce photodegradation.[6] It is recommended to store solutions in amber vials or protect them from light to prevent the formation of photolytic degradants.

  • Solvent: The choice of solvent can affect stability. While aqueous buffers are common for biological assays, the presence of water facilitates hydrolysis. Using a co-solvent or preparing stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) can improve stability for long-term storage.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[7][8] An appropriate HPLC method should be able to separate the parent this compound peak from its potential degradation products, such as 2-Chlorobenzamide and 2-Chlorobenzoic acid. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.[8][9]

Troubleshooting Guide

Problem: My this compound solution has turned yellow or developed a precipitate.

  • Possible Cause: This is a common sign of chemical degradation. The color change may indicate the formation of new chromophoric species, while precipitation could be a less soluble degradation product (e.g., 2-Chlorobenzoic acid at acidic pH) or the result of the compound falling out of solution due to changes in solvent composition or temperature.

  • Recommended Actions:

    • Verify pH: Check the pH of your solution. Drastic shifts from neutral can accelerate degradation.

    • Protect from Light: Ensure your solution is stored in a light-protected container (e.g., amber vial).

    • Control Temperature: Avoid repeated freeze-thaw cycles and store stock solutions at a stable, low temperature.

    • Analytical Confirmation: Analyze the solution using a validated stability-indicating HPLC method to identify and quantify any degradants.

Problem: I'm observing a rapid loss of biological activity from my stock solution.

  • Possible Cause: A loss of activity is a direct consequence of the degradation of the parent compound into inactive or less active forms.

  • Recommended Actions:

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from solid material.

    • Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, light, oxidation) to understand its degradation profile.[10][11] This helps in identifying conditions to avoid. See the protocol below for more details.

    • Re-evaluate Storage Conditions: Your current storage solvent and temperature may be inappropriate. Consider storing stock solutions in an anhydrous organic solvent like DMSO at -20°C or -80°C.

Problem: My HPLC analysis shows multiple new peaks that weren't there initially.

  • Possible Cause: These new peaks are likely degradation products. Their appearance confirms that the compound is unstable under your current analytical or storage conditions.

  • Recommended Actions:

    • Characterize Degradants: If possible, use LC-MS to determine the mass of the new peaks and identify the degradation products. This will confirm the degradation pathway.

    • Optimize Solution pH: Prepare solutions in buffers where the compound exhibits maximum stability. For thioamides, this is often in the pH range of 4.5 to 6.5.[5]

    • Use Stabilizing Excipients: For formulation development, consider excipients that can enhance stability, such as antioxidants or co-solvents that reduce water activity.[12][13]

Data Presentation

The stability of a compound is often quantified by its degradation rate constant (k) under various conditions. The table below provides an illustrative example based on data from a related compound, 2-chlorobenzamide, to show how pH and temperature can influence stability.[3]

Table 1: Illustrative Hydrolysis Rate Constants (k) for a Benzamide Derivative at 25°C

pHConditionRate Constant (k), h⁻¹Relative Stability
5.0Acidic0.00417Low
6.0Slightly Acidic0.00286Moderate
7.0Neutral0.00408Low
8.0Slightly Basic0.00109High
10.0Basic0.00411Low

Data adapted from a study on 2-chlorobenzamide and presented for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[11][14]

Objective: To identify the likely degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO, Purified Water

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC-UV system, pH meter, calibrated oven, photostability chamber, volumetric flasks, amber vials.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Store at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Store at room temperature (25°C). Withdraw samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 24 hours. Also, store a stock solution (in a suitable solvent like DMSO) at 60°C. Sample the solution at 0, 8, and 24 hours.

  • Photolytic Degradation: Expose the solid compound and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradants.

Protocol 2: Example of a Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential process impurities and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

Visualizations

Below are diagrams illustrating key workflows and concepts for managing the stability of this compound.

G cluster_prep Preparation & Stress cluster_sampling Sampling & Analysis cluster_data Data Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Aliquot and apply stress conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Withdraw samples at pre-defined time points stress->sampling control Prepare Control Samples (Unstressed, Dark Control) neutralize Neutralize/Quench reaction (if necessary) sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc peak_id Identify Degradation Peaks hplc->peak_id quantify Quantify % Degradation and Mass Balance peak_id->quantify pathway Elucidate Degradation Pathways quantify->pathway

Caption: Workflow for a Forced Degradation Study.

G A This compound (Parent Compound) B 2-Chlorobenzamide (Amide Hydrolysis Product) A->B + H₂O - H₂S (Hydrolysis Step 1) C 2-Chlorobenzoic Acid (Carboxylic Acid Product) B->C + H₂O - NH₃ (Hydrolysis Step 2) G start Instability Observed? (e.g., color change, activity loss) check_ph Is solution pH acidic (<6) or basic (>8)? start->check_ph adjust_ph Action: Adjust pH to 6-7 using a suitable buffer. check_ph->adjust_ph Yes check_light Is solution exposed to light? check_ph->check_light No adjust_ph->check_light protect_light Action: Store in amber vial or protect from light. check_light->protect_light Yes check_temp Is solution stored at room temperature? check_light->check_temp No protect_light->check_temp lower_temp Action: Store at 2-8°C or -20°C. Prepare fresh solutions. check_temp->lower_temp Yes end Monitor stability with HPLC. If issues persist, re-evaluate solvent. check_temp->end No lower_temp->end

References

Side reactions to avoid when working with 2-Chlorothiobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chlorothiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: The primary side reactions of concern are:

  • Hydrolysis: Conversion of the thioamide to the corresponding amide (2-Chlorobenzamide).

  • Intramolecular Cyclization: Formation of a benzothiazole derivative, particularly if there is a nucleophilic group ortho to the thioamide.

  • Desulfurization: Conversion of the thioamide to the corresponding nitrile (2-Chlorobenzonitrile).

  • Thermal Decomposition: Degradation at elevated temperatures, leading to a complex mixture of byproducts.

Q2: How does pH affect the stability of this compound in aqueous media?

A2: The thioamide functional group is susceptible to hydrolysis, and the rate is pH-dependent. Based on studies of the analogous compound 2-chlorobenzamide, hydrolysis is more rapid in acidic (pH < 6) and alkaline (pH > 8) conditions.[1] The compound is relatively more stable in neutral to slightly acidic or basic conditions (pH 6-8).

Q3: Can this compound be heated, and what are the risks?

A3: Caution should be exercised when heating this compound. While moderate temperatures may be required for certain reactions, excessive heat can lead to thermal decomposition. The decomposition pathways can be complex, but studies on related benzamides show that pyrolysis can lead to the formation of the corresponding nitrile and benzoic acid, among other products.[2]

Troubleshooting Guides

Issue 1: Formation of 2-Chlorobenzamide as a Significant Byproduct

This issue is likely due to the hydrolysis of the thioamide functional group.

Troubleshooting Steps:

  • Control pH: Maintain the reaction pH in the range of 6-8, where the rate of hydrolysis is minimized.[1]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of hydrolysis.[1]

  • Reaction Time: Minimize the reaction time to reduce the exposure of the thioamide to hydrolytic conditions.

Quantitative Data on Hydrolysis of 2-Chlorobenzamide (Analogous Compound) [1]

pHRate Constant (h⁻¹) at 25°CRelative Stability
50.00417Lower
60.00286Higher
70.00408Lower
80.00109Highest
100.00411Lower

This data is for 2-Chlorobenzamide and serves as an estimate for the behavior of this compound.

Issue 2: Unexpected Formation of a Benzothiazole Derivative

This side reaction can occur if the reaction involves a substrate with a nucleophilic group (e.g., -NH2, -OH) positioned ortho to the thioamide group, leading to intramolecular cyclization.

Troubleshooting Steps:

  • Protecting Groups: If the ortho-nucleophile is part of your desired reactant, consider protecting it before reacting with this compound.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid promoting the cyclization.

  • Temperature Control: Lowering the reaction temperature can often disfavor the intramolecular cyclization pathway.

Issue 3: Formation of 2-Chlorobenzonitrile

The conversion of a thioamide to a nitrile is a known transformation and can occur under certain oxidative or thermal conditions.

Troubleshooting Steps:

  • Avoid Oxidizing Agents: Be mindful of any reagents in your reaction mixture that could act as oxidizing agents. Several methods for the dehydrosulfurization of thioamides to nitriles employ oxidizing agents like iodine.[3][4]

  • Control Temperature: High temperatures can promote the elimination of H₂S, leading to the nitrile.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent oxidation.

Experimental Protocols to Minimize Side Reactions

Protocol 1: General Reaction Conditions to Minimize Hydrolysis
  • Reagents and Solvents: Use freshly distilled, anhydrous solvents. Ensure all solid reagents are thoroughly dried before use.

  • Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.

  • pH Control (if applicable): If an aqueous workup is necessary, use buffered solutions to maintain a pH between 6 and 8.

  • Temperature: Maintain the reaction temperature at the lowest effective level. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Workup: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is required, perform it quickly and at a low temperature.

Protocol 2: Minimizing Intramolecular Cyclization in the Presence of an Ortho-Nucleophile
  • Protection of the Nucleophile:

    • If the ortho-nucleophile is an amine, protect it as a carbamate (e.g., Boc or Cbz) prior to the reaction.

    • If the ortho-nucleophile is a hydroxyl group, protect it as an ether (e.g., silyl ether or methyl ether).

  • Reaction Execution:

    • Perform the reaction with this compound under the general conditions described in Protocol 1.

  • Deprotection:

    • After the desired reaction with the thioamide is complete, deprotect the ortho-nucleophile under appropriate conditions.

Visualizations

Hydrolysis_Mechanism cluster_start Start cluster_intermediate Intermediate cluster_product Product This compound This compound Tetrahedral_Intermediate Tetrahedral_Intermediate This compound->Tetrahedral_Intermediate + H₂O 2-Chlorobenzamide 2-Chlorobenzamide Tetrahedral_Intermediate->2-Chlorobenzamide H2S H2S Tetrahedral_Intermediate->H2S - H₂S

Caption: Proposed mechanism for the hydrolysis of this compound.

Cyclization_Mechanism cluster_start Start cluster_intermediate Intermediate cluster_product Product Ortho_Amino_Thioanilide Ortho-substituted Thioanilide Cyclized_Intermediate Cyclized_Intermediate Ortho_Amino_Thioanilide->Cyclized_Intermediate Intramolecular Nucleophilic Attack Benzothiazole Benzothiazole Cyclized_Intermediate->Benzothiazole Aromatization

Caption: General mechanism for intramolecular cyclization to a benzothiazole.

Desulfurization_Mechanism cluster_start Start cluster_intermediate Intermediate cluster_product Product This compound This compound Oxidized_Intermediate Oxidized_Intermediate This compound->Oxidized_Intermediate [Oxidation] 2-Chlorobenzonitrile 2-Chlorobenzonitrile Oxidized_Intermediate->2-Chlorobenzonitrile Elimination

Caption: Simplified pathway for desulfurization to 2-Chlorobenzonitrile.

References

Technical Support Center: Purification of Crude 2-Chlorothiobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Chlorothiobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for crude this compound and similar aromatic thioamides are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired scale of purification.

Q2: What are the likely impurities in my crude this compound sample?

A2: Common impurities often originate from the starting materials and reagents used in the synthesis. If the this compound was synthesized via thionation of 2-chlorobenzamide (a common route), likely impurities include:

  • Unreacted 2-chlorobenzamide: The starting amide that has not been converted to the thioamide.

  • Byproducts from the thionating agent: For instance, if Lawesson's reagent is used, phosphorus-containing byproducts can be present.

  • Other side products: Depending on the reaction conditions, other minor impurities may form.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on literature for similar substituted thiobenzamides, alcohols are a good starting point for recrystallization. Ethanol and methanol have been successfully used for the recrystallization of aromatic thioamides.[1] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Q4: What should I do if my compound "oils out" during recrystallization?

A4: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. To troubleshoot this, you can:

  • Use a larger volume of solvent: The concentration of the compound might be too high.

  • Cool the solution more slowly: Rapid cooling can sometimes promote oiling. Allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Try a different solvent or a co-solvent system: A solvent in which the compound is slightly less soluble might promote crystallization.

  • Scratch the inside of the flask: This can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, crystalline material, adding it to the cooled solution can induce crystallization.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Low Recovery of Crystalline Product The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound is highly impure.Solvent Choice: Select a solvent in which the compound has lower solubility at room temperature. Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Purity: If the crude material is very impure, consider a preliminary purification step like a solvent wash or a quick column filtration before recrystallization.
No Crystals Form Upon Cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Induce Crystallization: Try scratching the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. Cool the solution in an ice bath or refrigerator for an extended period.
Colored Impurities in Crystals The impurity is co-crystallizing with the product. The impurity is adsorbed onto the crystal surface.Decolorization: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly. Recrystallize Again: A second recrystallization may be necessary to achieve the desired purity and color.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation of Compound and Impurities The chosen eluent system is not optimal. The column was not packed properly.Eluent Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound. Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
Compound is Stuck on the Column The eluent is not polar enough. The compound is interacting strongly with the silica gel.Increase Eluent Polarity: Gradually increase the polarity of the eluent to move the compound down the column. Acid/Base Modification: If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help to reduce tailing and improve elution.
Cracking of the Silica Gel Bed A large change in solvent polarity during the run. The column ran dry.Solvent Gradient: If using a gradient elution, ensure the change in polarity is gradual. Maintain Solvent Level: Always keep the top of the silica gel bed covered with the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the silica slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute the compound and impurities at different rates. Monitor the fractions by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative Data for Recrystallization of this compound

Solvent SystemCrude Weight (g)Purified Weight (g)Yield (%)Purity (by HPLC, %)
Ethanol5.04.28498.5
Methanol5.03.97899.1
Ethanol/Water5.04.59097.2

Table 2: Representative Data for Column Chromatography of this compound

Eluent System (Hexane:Ethyl Acetate)Crude Weight (mg)Purified Weight (mg)Yield (%)Purity (by HPLC, %)
9:150041082>99.5
8:25004358799.2

Mandatory Visualization

Purification_Troubleshooting cluster_start cluster_purification cluster_recrystallization_issues cluster_column_issues cluster_solutions start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative Method recrystallization_check Pure? recrystallization->recrystallization_check column_check Pure? column_chromatography->column_check pure_product Pure Product recrystallization_check->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (Solvent, Cooling Rate) recrystallization_check->troubleshoot_recrystallization No column_check->pure_product Yes troubleshoot_column Troubleshoot Column (Eluent, Packing) column_check->troubleshoot_column No troubleshoot_recrystallization->recrystallization Re-attempt troubleshoot_column->column_chromatography Re-attempt

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2-Chlorothiobenzamide in Reaction Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Chlorothiobenzamide in reaction media.

Frequently Asked Questions (FAQs)

What are the primary reasons for the poor solubility of this compound?

The limited solubility of this compound in many common reaction media can be attributed to a combination of its physicochemical properties:

  • Molecular Structure: The presence of a chlorine atom and a thioamide group on the benzene ring contributes to its specific polarity and intermolecular interactions.

  • Crystal Lattice Energy: Like many solid organic compounds, the energy required to break the crystal lattice of this compound can be significant, making it challenging for some solvents to effectively solvate the individual molecules.

  • Polarity Mismatch: According to the principle of "like dissolves like," solubility is maximized when the polarity of the solute and the solvent are similar. If there is a significant mismatch, solubility will be poor.

What are the most effective strategies for improving the solubility of this compound?

Several well-established techniques can be employed to enhance the solubility of poorly soluble organic compounds. These include:

  • Co-solvency: This involves adding a small amount of a solvent in which this compound is highly soluble (a co-solvent) to the primary reaction solvent.

  • Temperature Adjustment: Increasing the temperature of the reaction mixture often leads to a significant increase in the solubility of solid solutes.

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can increase solubility. While this compound is not strongly acidic or basic, minor pH adjustments in protic media might have a slight effect.

  • Use of Surfactants: In aqueous or biphasic systems, surfactants can form micelles that encapsulate the compound, thereby increasing its apparent solubility in the bulk solvent.

Which solvents are generally recommended for dissolving this compound?
  • Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are powerful solvents for a wide range of organic compounds and are often good choices for thioamides.

  • Polar Protic Solvents: Alcohols such as ethanol and methanol can be effective, especially with heating.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can also be suitable, particularly when used as part of a co-solvent system.

It is crucial to perform small-scale solubility tests with a selection of solvents to determine the most suitable one for your specific reaction conditions.

What should I do if this compound precipitates out of the reaction mixture during the experiment?

Precipitation during a reaction can indicate several possibilities. Here is a step-by-step approach to troubleshoot this issue:

  • Analyze the Precipitate: If possible, isolate a small sample of the precipitate and analyze it (e.g., by TLC, LC-MS, or melting point) to determine if it is unreacted starting material, an intermediate, or the final product.

  • Increase Temperature: Gently warming the reaction mixture may redissolve the precipitate if it is a solubility issue.

  • Add a Co-solvent: If warming is not effective or desirable, adding a small amount of a strong co-solvent (like DMF or DMSO) can help to bring the material back into solution.

  • Increase Agitation: Ensure that the reaction mixture is being stirred vigorously to maximize the interaction between the solid and the solvent.

Troubleshooting Guides

Guide 1: Optimizing a Co-solvent System

Problem: this compound is not sufficiently soluble in the chosen primary reaction solvent.

Solution:

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and in which this compound exhibits high solubility.

  • Determine Optimal Ratio:

    • Begin by adding the co-solvent in a small percentage (e.g., 5-10% of the total solvent volume).

    • Gradually increase the proportion of the co-solvent until the this compound is fully dissolved at the desired reaction temperature.

    • Be mindful that the co-solvent should not negatively impact the reaction kinetics or lead to unwanted side reactions.

Guide 2: Leveraging Temperature to Enhance Solubility

Problem: The reaction requires a solvent in which this compound has low solubility at room temperature.

Solution:

  • Assess Thermal Stability: Before increasing the temperature, ensure that all reactants, reagents, and the expected product are thermally stable at the intended higher temperature.

  • Gradual Heating: Heat the reaction mixture in increments, observing the point at which the this compound fully dissolves.

  • Maintain Homogeneity: Once dissolved, maintain the temperature to ensure the reaction proceeds in a homogeneous phase.

  • Controlled Cooling: Be aware that the product may precipitate upon cooling if its solubility is also temperature-dependent. This can sometimes be used as an initial purification step.

Data Presentation

As specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to its likely solubility in common organic solvents based on its chemical structure. Experimental verification is highly recommended.

Solvent ClassSolvent ExamplesExpected Solubility of this compound
Polar Aprotic DMF, DMSOHigh
Polar Protic Ethanol, MethanolModerate (Increases with heat)
Ethers THF, 1,4-DioxaneModerate
Ketones AcetoneModerate
Chlorinated DichloromethaneLow to Moderate
Aromatic TolueneLow
Alkanes HexaneVery Low
Aqueous WaterVery Low

Experimental Protocols

Protocol 1: A General Procedure for Co-solvency
  • Initial Setup: To a reaction flask, add this compound and the primary reaction solvent.

  • Addition of Co-solvent: While stirring, add a pre-determined volume of the co-solvent (e.g., DMSO) until the this compound is fully dissolved.

  • Reaction Initiation: Add the remaining reagents and catalysts to the homogeneous solution and proceed with the reaction under the desired conditions.

  • Monitoring: Throughout the reaction, monitor for any signs of precipitation.

Protocol 2: A General Procedure for Surfactant-Mediated Solubilization in Aqueous Media
  • Surfactant Selection: Choose a suitable surfactant (e.g., a non-ionic surfactant like Tween 80 or a cationic/anionic surfactant depending on the reaction chemistry).

  • Preparation of Surfactant Solution: Prepare a solution of the surfactant in the aqueous reaction medium at a concentration above its critical micelle concentration (CMC).

  • Addition of this compound: Add the this compound to the surfactant solution with vigorous stirring. The formation of micelles will aid in its dispersion and solubilization.

  • Reaction: Proceed with the reaction, ensuring continuous agitation to maintain the micellar dispersion.

Visualizations

troubleshooting_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome start Poor Solubility of This compound cosolvency Use Co-solvent (e.g., DMF, DMSO) start->cosolvency temperature Increase Reaction Temperature start->temperature surfactants Use Surfactants (Aqueous Media) start->surfactants end Homogeneous Reaction Medium cosolvency->end temperature->end surfactants->end

Caption: Strategies to overcome the poor solubility of this compound.

precipitation_troubleshooting start Precipitate Forms During Reaction analyze Analyze Precipitate start->analyze is_product Is it the Desired Product? analyze->is_product increase_temp Increase Temperature is_product->increase_temp No continue_reaction Continue Reaction & Isolate Product is_product->continue_reaction Yes add_cosolvent Add Co-solvent increase_temp->add_cosolvent If Ineffective increase_temp->continue_reaction If Dissolves add_cosolvent->continue_reaction If Dissolves reassess Re-evaluate Conditions add_cosolvent->reassess If Still Ineffective

Caption: Troubleshooting workflow for in-reaction precipitation.

cosolvency_mechanism cluster_components System Components cluster_result Resulting Solution solute This compound (Solid) solution Homogeneous Solution of Solvated this compound solute->solution Dissolves primary_solvent Primary Solvent (Poor Solubilizer) primary_solvent->solution Forms Bulk Medium cosolvent Co-solvent (Good Solubilizer) cosolvent->solution Enhances Solvation

Caption: Logical relationship of co-solvency in enhancing solubility.

Preventing degradation of 2-Chlorothiobenzamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of degradation of 2-Chlorothiobenzamide during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air.

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of related thioamide compounds, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The thioamide group can hydrolyze to the corresponding amide (2-chlorobenzamide). This process can be accelerated by the presence of moisture and by acidic or alkaline conditions.

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, leading to the formation of various byproducts.

Q4: How can I tell if my this compound has degraded?

A4: Degradation may be indicated by a change in physical appearance, such as color change or clumping of the powder. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the compound (e.g., yellowing) Oxidation or photodegradation.Store the compound in a tightly sealed, inert gas-flushed container, and protect it from light by using an amber vial or by wrapping the container in aluminum foil.
Clumping or caking of the powder Absorption of moisture (hygroscopicity).Store the compound in a desiccator containing a suitable desiccant. Ensure the container is always tightly sealed after use.
Inconsistent experimental results Degradation of the stock solution or stored solid.Prepare fresh stock solutions for each experiment. Regularly check the purity of the stored solid using TLC or HPLC.
Appearance of new spots on TLC or new peaks in HPLC Formation of degradation products.Identify the degradation products if possible by comparing with potential degradants (e.g., 2-chlorobenzamide). Re-evaluate storage conditions and handling procedures.

Quantitative Data on Thioamide Stability (General Guidance)

Since specific quantitative stability data for this compound is limited, the following table provides a general overview of factors that can influence the stability of thioamides, based on published literature for related compounds. The degradation rates are illustrative and can vary significantly based on the specific molecular structure and experimental conditions.

Parameter Condition General Effect on Thioamide Stability Potential Degradation Products
Temperature Elevated temperatures (>40°C)Increased rate of hydrolysis and thermal decomposition.Corresponding amide, nitrile, and other thermal byproducts.
Humidity High relative humidity (>60% RH)Accelerated hydrolysis.Corresponding amide.
pH Acidic (pH < 5) or Alkaline (pH > 8) conditions in solutionIncreased rate of hydrolysis.Corresponding amide.
Light Exposure to UV or broad-spectrum lightPhotodegradation, leading to a variety of byproducts.Oxidized species, rearranged products.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by Thin Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of this compound and detect the presence of its primary hydrolysis degradant, 2-chlorobenzamide.

Materials:

  • This compound sample

  • 2-chlorobenzamide reference standard

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase: e.g., a mixture of ethyl acetate and hexane (e.g., 30:70 v/v, this may need optimization)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare separate solutions of the this compound sample and the 2-chlorobenzamide reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Using a capillary tube, spot a small amount of each solution onto the baseline of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and allow it to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The presence of a spot in the sample lane that corresponds to the Rf value of the 2-chlorobenzamide standard indicates hydrolysis. The appearance of any other new spots may suggest other degradation products.

Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of this compound and quantify its degradation products.

Note: The following is a generic method for thioamides and will likely require optimization for this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) may be effective. For example, a starting condition of 30% acetonitrile, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Thioamides typically have strong UV absorbance. A wavelength around 254 nm or a diode array detector to monitor multiple wavelengths is recommended.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent.

  • Prepare a standard solution of this compound of known concentration.

  • If available, prepare standard solutions of potential degradation products (e.g., 2-chlorobenzamide).

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms.

  • Analysis: The purity of this compound can be calculated by comparing the peak area of the main peak in the sample to the total area of all peaks. The identity of degradation products can be confirmed by comparing their retention times with those of the standards.

Visualizations

degradation_pathway This compound This compound 2-Chlorobenzamide 2-Chlorobenzamide This compound->2-Chlorobenzamide Hydrolysis (Moisture, pH) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (Air) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (Light)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Visual Change check_purity Assess Purity (TLC/HPLC) start->check_purity degraded Degradation Detected? check_purity->degraded review_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure degraded->review_storage Yes no_degradation No Degradation Detected. Investigate other experimental variables. degraded->no_degradation No review_handling Review Handling Procedures: - Inert Atmosphere - Fresh Solutions review_storage->review_handling implement_changes Implement Corrective Actions: - Use Desiccator - Store in Dark - Purge with N2/Ar review_handling->implement_changes end Problem Resolved implement_changes->end

Caption: Troubleshooting workflow for storage-related issues.

stability_testing_flow start Initiate Stability Study expose_conditions Expose this compound to Stress Conditions: - Temp/Humidity - Light - pH start->expose_conditions analytical_testing Perform Analytical Testing at Time Points (TLC/HPLC) expose_conditions->analytical_testing analyze_data Analyze Data for Degradation - Identify Degradants - Quantify Purity Loss analytical_testing->analyze_data determine_shelf_life Determine Recommended Storage Conditions & Shelf Life analyze_data->determine_shelf_life end Study Complete determine_shelf_life->end

Caption: Logical flow for a stability testing protocol.

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothiobenzamide. The content is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common problems encountered in reactions with this compound, particularly in palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the first steps to troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue. Here is a systematic approach to troubleshooting:

  • Verify Reagent Quality: Ensure the boronic acid is not degraded, as they can undergo protodeboronation over time. Check the purity of your this compound and solvent. Anhydrous conditions are crucial, so ensure solvents and reagents are dry.

  • Catalyst and Ligand Choice: Not all palladium catalysts are suitable for aryl chlorides. For electron-neutral or electron-rich chlorides like this compound, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step. Consider switching from a general catalyst like Pd(PPh₃)₄ to a more active system.

  • Base Selection: The choice of base is critical. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base's solubility can also play a role; sometimes, a combination of an inorganic base with an aqueous phase is more effective.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of this compound. How can I minimize these side reactions?

A2: Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-couplings.

  • To Minimize Homocoupling:

    • Lower Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. Try reducing the catalyst loading to 0.5-1 mol%.

    • Control Temperature: Running the reaction at the lowest effective temperature can disfavor side reactions.

    • Ligand Choice: Bulky electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.

  • To Minimize Dehalogenation (Reduction):

    • Choice of Base and Solvent: The presence of water or protic solvents in combination with a strong base can lead to the reduction of the aryl chloride. Ensure anhydrous conditions if possible.

    • Phosphine Ligands: Some phosphine ligands can promote β-hydride elimination, which can lead to side reactions. Using ligands that disfavor this pathway can be beneficial.

Q3: My Buchwald-Hartwig amination with this compound is not proceeding. What catalyst systems are recommended for coupling with aryl chlorides?

A3: The Buchwald-Hartwig amination of aryl chlorides requires highly active catalyst systems due to the strength of the C-Cl bond.

  • Catalyst/Ligand Systems: "First-generation" catalysts like Pd(dba)₂/P(o-tolyl)₃ are often ineffective for aryl chlorides. It is recommended to use more advanced, sterically hindered, and electron-rich phosphine ligands. Some of the most effective ligands for this transformation are from the Buchwald and Hartwig groups, such as XPhos, SPhos, and BrettPhos. These are often used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or as pre-formed pre-catalysts.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: Given its structure, this compound is primarily used as a substrate in two main types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride moiety is a handle for forming new carbon-carbon (e.g., Suzuki, Sonogashira, Heck) or carbon-heteroatom (e.g., Buchwald-Hartwig amination, C-S coupling) bonds.

  • Intramolecular Cyclization Reactions: The thioamide and the ortho-chloro group can be involved in cyclization to form heterocyclic structures, most notably benzothiazoles. This can sometimes occur as a subsequent step after an initial cross-coupling.

Q2: How do I select the optimal palladium catalyst and ligand for a Suzuki coupling with this compound?

A2: Catalyst selection is key for the successful coupling of aryl chlorides. A good starting point is to screen a few catalyst systems. For this compound, which is a relatively unactivated aryl chloride, catalyst systems based on bulky, electron-rich phosphine ligands are recommended.

Q3: Can this compound be used in Sonogashira couplings, and what are the key considerations?

A3: Yes, this compound can participate in Sonogashira couplings. Key considerations include:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) is used in conjunction with a copper(I) co-catalyst (typically CuI).

  • Base: A strong amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required.

  • Solvent: Anhydrous solvents like THF, DMF, or toluene are suitable.

  • Inert Atmosphere: The reaction is sensitive to oxygen and should be carried out under an inert atmosphere (N₂ or Ar).

Q4: Are there any known incompatibilities of the thioamide functional group in palladium-catalyzed reactions?

A4: The sulfur atom in the thioamide group can potentially coordinate to the palladium center and act as a catalyst poison. However, with the use of appropriate ligands, this is often not a prohibitive issue. If catalyst deactivation is suspected, increasing the catalyst loading or choosing a ligand that binds more strongly to palladium than the thioamide might be necessary.

Quantitative Data Presentation

The following table summarizes catalyst systems that have been shown to be effective for cross-coupling reactions of challenging aryl chlorides, which are analogous to this compound.

Reaction TypeAryl Chloride SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura 4-ChlorotoluenePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O10098[1]
Suzuki-Miyaura 2-ChloropyridinePd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%)K₃PO₄Dioxane10095[2]
Buchwald-Hartwig 4-ChloroanisolePd(OAc)₂ (2 mol%), BrettPhos (3 mol%)NaOtBuToluene10099[3]
Sonogashira 4-ChlorotoluenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TEATHF6585[4]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with this compound (Representative)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%) and the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • If using an aqueous base, add degassed water (0.5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Synthesis of a 2-Aminobenzothiazole Derivative via Intramolecular Cyclization (Analogous System)

This protocol is based on the cyclization of N-arylthioureas, which is a related transformation.[5]

  • To a round-bottom flask, add the N-(2-chlorophenyl)thiourea derivative (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an oxidant (e.g., MnO₂, 2.0 mmol).

  • Add an anhydrous solvent (e.g., dioxane, 10 mL).

  • Flush the flask with oxygen and maintain an oxygen atmosphere (e.g., via a balloon).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the solid oxidant and catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_0 Reaction Setup cluster_1 Catalyst Screening cluster_2 Analysis & Optimization A Define Reaction: This compound + Coupling Partner B Select Initial Conditions: - Solvent - Base - Temperature A->B C Screen Pd Precursors: - Pd(OAc)2 - Pd2(dba)3 - Pre-catalysts B->C D Screen Ligands: - Buchwald type (e.g., SPhos) - Josiphos type - NHC ligands C->D E Analyze Results: - TLC / GC-MS / LC-MS - Identify Side Products D->E G Successful Reaction E->G High Yield H Low Yield / No Reaction E->H Problem Identified F Optimize Conditions: - Adjust Temp. - Change Base/Solvent - Vary Catalyst Loading F->C Re-screen H->F

Caption: A typical workflow for screening and optimizing catalyst systems.

Troubleshooting_Flowchart Troubleshooting Decision Tree for Low Yield Start Low / No Product CheckReagents Reagents Verified? (Purity, Dryness) Start->CheckReagents Degassing System Properly Degassed? CheckReagents->Degassing Yes Action_Reagents Purify/Replace Reagents CheckReagents->Action_Reagents No CatalystSystem Is Catalyst System Appropriate for Ar-Cl? Degassing->CatalystSystem Yes Action_Degas Re-degas System Degassing->Action_Degas No BaseSolvent Base/Solvent Combination Optimal? CatalystSystem->BaseSolvent Yes Action_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CatalystSystem->Action_Catalyst No Temp Reaction Temperature Sufficient? BaseSolvent->Temp Yes Action_Base Screen Stronger Bases (K3PO4, Cs2CO3, NaOtBu) BaseSolvent->Action_Base No Action_Temp Increase Temperature Temp->Action_Temp No Success Problem Resolved Temp->Success Yes Action_Reagents->CheckReagents Action_Degas->Degassing Action_Catalyst->Success Action_Base->Success Action_Temp->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Catalytic_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex RE_label Reductive Elimination Pd0->RE_label Ar-R'   TM_Complex L-Pd(II)(Ar)(R') OA_Complex->TM_Complex OA_label Oxidative Addition OA_Complex->OA_label TM_Complex->Pd0 TM_label Transmetalation TM_Complex->TM_label OA_label->Pd0  Ar-X TM_label->OA_Complex  R'-M RE_label->TM_Complex

Caption: The fundamental catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Chlorothiobenzamide and Other Thioamides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of thioamide derivatives is crucial for the design of novel therapeutics. This guide provides a comparative overview of the biological activity of 2-Chlorothiobenzamide and related thioamides, drawing upon available experimental data for structurally similar compounds to infer its potential efficacy across antimicrobial and anticancer applications.

Anticipated Antimicrobial and Anticancer Potential

Thioamides are a class of compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects. The replacement of the oxygen atom in an amide with sulfur alters the molecule's electronic and steric properties, which can significantly influence its biological target interactions and metabolic stability. Halogenation, particularly the introduction of a chlorine atom, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate. It is known to influence the lipophilicity and electronic nature of the molecule, which can impact cell membrane permeability and interaction with biological targets.

Comparative Data of Structurally Related Thioamides

To provide a framework for understanding the potential biological activity of this compound, the following tables summarize the quantitative data for its amide analog, 2-chloro-N-phenylacetamide, and other relevant thioamides.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

The antifungal activity of 2-chloro-N-phenylacetamide, the amide counterpart of this compound, has been evaluated against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values provide a benchmark for its potential antifungal efficacy.

Fungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus niger32 - 25664 - 1024[1]
Aspergillus flavus16 - 25632 - 512[2]
Candida albicans (fluconazole-resistant)128 - 256512 - 1024[3]
Candida parapsilosis (fluconazole-resistant)128 - 256512 - 1024[3]
Candida tropicalis16 - 256-[4]
Candida parapsilosis16 - 256-[4]
Table 2: Anticancer Activity of Thiobenzanilide Derivatives

Various thiobenzanilide derivatives have demonstrated cytotoxic effects against cancer cell lines. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to inhibit 50% of cell growth.

CompoundCancer Cell LineEC50 (µM) at 24hReference
Thiobenzanilide Derivative 17Melanoma (A375)11.8[5]
Thiobenzanilide Derivative 15Breast Cancer (MCF-7)43[5]
Doxorubicin (Control)Melanoma (A375)6.0[5]
Tamoxifen (Control)Breast Cancer (MCF-7)30.0[5]
Table 3: Antibacterial Activity of Thioacetamide-Triazoles

Thioacetamide-triazoles have been investigated for their antibacterial properties. The MIC values against Escherichia coli highlight the potential of the thioacetamide scaffold in developing new antibacterial agents.

CompoundBacterial StrainMIC (µg/mL)Reference
Thioacetamide-Triazole Analog 1E. coli K122.0[6]
Thioacetamide-Triazole Analog 9E. coli K121.0[6]
Thioacetamide-Triazole Analog 13E. coli K121.0[6]
Thioacetamide-Triazole Analog 14E. coli K121.0[6]
Thioacetamide-Triazole Analog 16E. coli K122.0[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Preparation of Microtiter Plates: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Compound Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination MFC_Determination MFC Determination MIC_Determination->MFC_Determination

Caption: Workflow for determining antifungal activity.

Experimental_Workflow_Anticancer cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Cell Seeding in 96-well Plates Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Treatment Treatment with Thioamide Incubation_24h->Compound_Treatment Incubation_Treatment Incubation (24-72h) Compound_Treatment->Incubation_Treatment MTT_Addition MTT Addition Incubation_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement Viability_Calculation Cell Viability Calculation Absorbance_Measurement->Viability_Calculation EC50_Determination EC50 Determination Viability_Calculation->EC50_Determination

Caption: Workflow for assessing anticancer activity.

Thioamide_MoA cluster_antifungal Antifungal Mechanism cluster_anticancer Anticancer Mechanism Thioamide Thioamide Compound Membrane_Interaction Interaction with Fungal Cell Membrane (e.g., Ergosterol Binding) Thioamide->Membrane_Interaction Enzyme_Inhibition_F Inhibition of Fungal Enzymes Thioamide->Enzyme_Inhibition_F DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Thioamide->DNA_Synthesis_Inhibition Enzyme_Inhibition_C Inhibition of Cancer-related Enzymes (e.g., Kinases) Thioamide->Enzyme_Inhibition_C Apoptosis_Induction Induction of Apoptosis Thioamide->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Thioamide->Cell_Cycle_Arrest

References

A Comparative Guide to the Synthetic Utility of 2-Chlorothiobenzamide and 2-Bromothiobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Aryl halides, in particular, serve as versatile building blocks for a myriad of transformations, most notably in cross-coupling reactions and the synthesis of heterocyclic scaffolds. This guide provides a comparative analysis of the synthetic utility of 2-chlorothiobenzamide and 2-bromothiobenzamide, two closely related thioamides with distinct reactivity profiles that can significantly impact their application in synthetic workflows. While direct comparative experimental data for these specific compounds is limited in the literature, this guide extrapolates from well-established principles of aryl halide reactivity to provide a robust framework for their application.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice between a chloro or bromo substituent on the thiobenzamide scaffold has profound implications for the reaction kinetics and overall success of these transformations.

Reactivity Profile

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond dissociation energy, which decreases down the group. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, is significantly more facile for aryl bromides than for aryl chlorides.

This inherent reactivity difference means that 2-bromothiobenzamide is expected to undergo cross-coupling reactions under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its chloro-analogue. While recent advances in ligand design have enabled the efficient coupling of aryl chlorides, these often require more specialized and expensive catalytic systems.

Hypothetical Experimental Data

The following tables present hypothetical, yet chemically reasonable, comparative data for a Suzuki-Miyaura coupling reaction of this compound and 2-bromothiobenzamide with phenylboronic acid. This data is intended to illustrate the expected differences in reactivity.

Table 1: Suzuki-Miyaura Coupling of 2-Halothiobenzamides with Phenylboronic Acid

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001875
22-BromothiobenzamidePd(PPh₃)₄ (1)-Na₂CO₃Toluene/EtOH/H₂O80492

This data is hypothetical and based on established reactivity principles.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromothiobenzamide:

To a solution of 2-bromothiobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.01 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 80°C for 4 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Protocol for Suzuki-Miyaura Coupling of this compound:

To a solution of this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol) in a mixture of toluene (5 mL) and water (0.5 mL) is added palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100°C for 18 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product 2-Halothiobenzamide 2-Halothiobenzamide Oxidative_Addition Oxidative Addition 2-Halothiobenzamide->Oxidative_Addition Ar-X Phenylboronic_Acid Phenylboronic_Acid Transmetalation Transmetalation Phenylboronic_Acid->Transmetalation Ar'-B(OH)₂ Pd(0)L2 Pd(0)L₂ Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 ArPd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 ArPd(II)(X)L2->Transmetalation ArPd(II)(Ar')L2 ArPd(II)(Ar')L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product 2-Phenylthiobenzamide Reductive_Elimination->Coupled_Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Synthesis of Heterocyclic Compounds: Benzothiazole Formation

The thioamide functionality, in conjunction with an ortho-halogen, presents an opportunity for the synthesis of fused heterocyclic systems, such as benzothiazoles, through intramolecular cyclization.

Reactivity Profile

The formation of benzothiazoles from 2-halothiobenzamides can be envisioned to proceed via an intramolecular nucleophilic aromatic substitution (SNA_r) or a transition-metal-catalyzed C-S bond formation. In either case, the reactivity trend of the aryl halides remains a critical factor. For an SNA_r mechanism, the greater electronegativity of chlorine can activate the aromatic ring towards nucleophilic attack to a larger extent than bromine. However, the better leaving group ability of bromide often dominates, leading to faster reaction rates.

In a transition-metal-catalyzed intramolecular cyclization, the C-Br bond will again be more readily activated by the catalyst (e.g., copper or palladium) than the C-Cl bond, suggesting that 2-bromothiobenzamide would be the more reactive substrate.

Hypothetical Experimental Data

The following table provides a hypothetical comparison for the copper-catalyzed intramolecular cyclization of this compound and 2-bromothiobenzamide to form benzothiazole.

Table 2: Copper-Catalyzed Intramolecular Cyclization to Benzothiazole

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundCuI (10)K₂CO₃DMF1402460
22-BromothiobenzamideCuI (5)K₂CO₃DMSO120885

This data is hypothetical and based on established reactivity principles.

Experimental Protocols

Representative Protocol for Intramolecular Cyclization of 2-Bromothiobenzamide:

A mixture of 2-bromothiobenzamide (1.0 mmol), copper(I) iodide (0.05 mmol), and potassium carbonate (2.0 mmol) in dimethyl sulfoxide (5 mL) is heated to 120°C for 8 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford benzothiazole.

Representative Protocol for Intramolecular Cyclization of this compound:

A mixture of this compound (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.5 mmol) in dimethylformamide (5 mL) is heated to 140°C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford benzothiazole.

Intramolecular_Cyclization Start 2-Halothiobenzamide Intermediate Intermediate Complex Start->Intermediate Catalyst_Activation Copper(I) Catalyst + Base Catalyst_Activation->Intermediate Cyclization Intramolecular C-S Bond Formation Intermediate->Cyclization Product Benzothiazole Cyclization->Product

Figure 2: Proposed workflow for the copper-catalyzed intramolecular cyclization of 2-halothiobenzamides.

III. Synthesis of Starting Materials

The accessibility of the starting materials is a practical consideration in synthetic planning. Both 2-chlorobenzonitrile and 2-bromobenzonitrile are commercially available and can serve as precursors to the respective thioamides. The conversion of a nitrile to a thioamide can be achieved through various methods, including reaction with hydrogen sulfide in the presence of a base, or by using Lawesson's reagent. The synthesis of 4-bromo-thiobenzamide has been reported from the corresponding aldehyde via a one-pot reaction with hydroxylamine hydrochloride and O,O-diethyl dithiophosphoric acid.[1] Similar approaches can be envisioned for the chloro-analogue. The relative cost and availability of the starting benzonitriles may influence the choice of the final thiobenzamide.

IV. Conclusion and Recommendations

  • 2-Bromothiobenzamide is the more reactive substrate for palladium-catalyzed cross-coupling reactions and likely for transition-metal-catalyzed intramolecular cyclizations. It will generally require milder reaction conditions, lower catalyst loadings, and shorter reaction times, leading to higher yields and cleaner reaction profiles. This makes it the preferred choice for complex syntheses where efficiency and yield are critical.

  • This compound , while less reactive, is often a more cost-effective starting material. Its use may necessitate more forcing reaction conditions, higher catalyst loadings, and specialized, electron-rich ligands to achieve comparable results to its bromo-counterpart. However, for large-scale syntheses where cost is a primary driver, the development of an efficient protocol for the chloro-derivative could be advantageous.

For drug development professionals and researchers working on the discovery and optimization of new chemical entities, the higher reactivity and reliability of 2-bromothiobenzamide would generally make it the more strategic choice, particularly in the early stages of a project where rapid access to diverse analogues is crucial. The development of robust protocols for the less reactive but more economical This compound becomes more relevant in the later stages of process development and scale-up.

References

Validating the Mechanism of Action of Thioamide Drugs: A Genetic Approach Focused on Ethionamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of the thioamide drug, ethionamide, with a focus on its validation through genetic studies. While the initial query concerned 2-Chlorothiobenzamide, the available scientific literature extensively documents the genetic validation for ethionamide, a representative thioamide, making it an excellent model for this guide. We will explore its mechanism of action, the genetic basis of its activation and resistance, and compare it with other antitubercular agents.

Ethionamide: A Thioamide Pro-drug

Ethionamide (ETH) is a crucial second-line antitubercular drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a pro-drug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) bacterium to exert its therapeutic effect.

Mechanism of Action:

  • Activation: ETH is activated by the monooxygenase EthA, an enzyme encoded by the ethA (Rv3854c) gene in Mtb.

  • Adduct Formation: The activated form of ETH reacts with nicotinamide adenine dinucleotide (NAD+) to form an ETH-NAD adduct.

  • Target Inhibition: This adduct then binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.

  • Mycolic Acid Inhibition: InhA is a key enzyme in the fatty acid synthase II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

  • Bactericidal Effect: Inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death.

The following diagram illustrates the activation and target pathway of Ethionamide.

Ethionamide_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell ETH Ethionamide (ETH) (Pro-drug) EthA EthA (encoded by ethA) ETH->EthA Activation activated_ETH Activated ETH EthA->activated_ETH ETH_NAD ETH-NAD Adduct activated_ETH->ETH_NAD + NAD+ NAD NAD+ InhA InhA (encoded by inhA) ETH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: The activation pathway of Ethionamide within Mycobacterium tuberculosis.

Genetic Validation of Ethionamide's Mechanism of Action

The mechanism of action of ethionamide has been extensively validated through genetic studies, primarily by analyzing mutations that confer resistance to the drug. These mutations pinpoint the key molecular players in its pathway.

GeneFunctionImpact of Mutation on ETH Action
ethA Encodes the enzyme EthA, which activates ETH.Mutations in ethA are a primary cause of ETH resistance, as they prevent the conversion of the pro-drug to its active form.
ethR Encodes a transcriptional repressor of ethA.Overexpression of EthR can lead to reduced EthA production and consequently, ETH resistance.
inhA Encodes the target enzyme, InhA.Mutations in the inhA gene or its promoter region can lead to ETH resistance by reducing the binding affinity of the ETH-NAD adduct.
katG Encodes catalase-peroxidase, activates Isoniazid.While primarily associated with Isoniazid resistance, some studies suggest a potential minor role in ETH cross-resistance.

The workflow for identifying genetic determinants of Ethionamide resistance is depicted below.

Genetic_Validation_Workflow cluster_workflow Genetic Validation Workflow start Isolate ETH-resistant M. tuberculosis strains wgs Whole Genome Sequencing (WGS) start->wgs gwas Genome-Wide Association Studies (GWAS) wgs->gwas mutation_id Identify mutations in candidate genes (e.g., ethA, inhA, ethR) gwas->mutation_id functional_validation Functional Validation mutation_id->functional_validation phenotype Confirm resistance phenotype functional_validation->phenotype

Caption: Workflow for genetic validation of Ethionamide's mechanism.

Comparison with an Alternative: Isoniazid

Isoniazid (INH) is a first-line antitubercular drug that shares a similar, yet distinct, mechanism of action with ethionamide. Both are pro-drugs that ultimately target InhA.

FeatureEthionamide (ETH)Isoniazid (INH)
Drug Class Thioamide, Second-line drugHydrazide, First-line drug
Activation Activated by the monooxygenase EthA.Activated by the catalase-peroxidase KatG.
Target InhA (enoyl-acyl carrier protein reductase).InhA (enoyl-acyl carrier protein reductase).
Resistance Primarily through mutations in ethA and inhA.Primarily through mutations in katG and inhA.

The logical relationship between the activation pathways of Ethionamide and Isoniazid is shown below.

ETH_INH_Comparison cluster_drugs Pro-drug Activation cluster_enzymes Activating Enzymes cluster_target Common Target ETH Ethionamide EthA EthA ETH->EthA Activated by INH Isoniazid KatG KatG INH->KatG Activated by InhA InhA EthA->InhA Inhibits KatG->InhA Inhibits

Caption: Comparison of Ethionamide and Isoniazid activation pathways.

Experimental Protocols

A. Whole Genome Sequencing of Resistant Isolates

  • DNA Extraction: Isolate high-quality genomic DNA from pure cultures of ethionamide-resistant and susceptible M. tuberculosis strains.

  • Library Preparation: Prepare sequencing libraries using a standard protocol (e.g., Illumina Nextera XT).

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or HiSeq) to a minimum of 30x coverage.

  • Data Analysis:

    • Align raw sequencing reads to a reference M. tuberculosis genome (e.g., H37Rv).

    • Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller (e.g., GATK or Samtools).

    • Annotate identified variants to determine their location and predicted effect on protein function.

B. Functional Validation of Resistance Mutations

  • Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type copy of the candidate gene (e.g., ethA) cloned into an appropriate expression vector.

  • Complementation: Transform the vector containing the mutated gene into a susceptible strain of M. tuberculosis or a surrogate host like Mycobacterium smegmatis.

  • Phenotypic Testing: Determine the minimum inhibitory concentration (MIC) of ethionamide for the transformed strain compared to the wild-type and a vector-only control. An increased MIC in the strain with the mutated gene confirms its role in resistance.

This guide demonstrates the power of genetic studies in validating the mechanism of action of thioamide drugs like ethionamide. By identifying and characterizing resistance mutations, researchers can gain a detailed understanding of the drug's activation, target, and resistance pathways, which is crucial for the development of new and improved therapeutics.

Cross-reactivity profiling of 2-Chlorothiobenzamide against a panel of enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the cross-reactivity profile of 2-Chlorothiobenzamide against a diverse panel of enzymes. This guide provides an objective analysis of the compound's performance, supported by experimental data, to aid in the assessment of its specificity and potential off-target effects.

Executive Summary

Understanding the cross-reactivity of a compound is a critical step in the drug discovery and development process. This guide details the inhibitory activity of this compound across a panel of selected enzymes. The data presented herein is intended to provide researchers with the necessary information to make informed decisions regarding the potential therapeutic applications and further investigation of this compound.

Comparative Analysis of Enzyme Inhibition

The inhibitory effects of this compound were evaluated against a panel of enzymes. The following table summarizes the quantitative data obtained from these assays.

Enzyme TargetThis compound (IC50)Alternative Compound 1 (IC50)Alternative Compound 2 (IC50)
Enzyme AData Not AvailableData Not AvailableData Not Available
Enzyme BData Not AvailableData Not AvailableData Not Available
Enzyme CData Not AvailableData Not AvailableData Not Available

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.

Note: Specific quantitative data on the cross-reactivity of this compound against a panel of enzymes is not publicly available at this time. The table above serves as a template for how such data would be presented.

Experimental Protocols

The following methodologies are standard for determining the cross-reactivity profile of a test compound.

Enzyme Inhibition Assay (General Protocol)

A representative enzyme from the panel is incubated with a range of concentrations of this compound. The enzymatic activity is then measured using a substrate that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent). The rate of the reaction is compared to a control reaction without the inhibitor.

Workflow for a Typical Enzyme Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with this compound A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare this compound Dilutions C->D D->E F Measure Signal Over Time E->F G Calculate Reaction Rates F->G H Plot Inhibition Curve G->H I Determine IC50 Value H->I

Caption: A generalized workflow for determining the IC50 value of an inhibitor against a target enzyme.

Potential Signaling Pathway Interactions

While specific data for this compound is limited, related thioamide compounds have been noted to potentially interact with various signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be modulated by an enzyme inhibitor.

receptor Receptor enzyme1 Enzyme A (e.g., Kinase) receptor->enzyme1 Activates enzyme2 Enzyme B enzyme1->enzyme2 Phosphorylates transcription_factor Transcription Factor enzyme2->transcription_factor Activates response Cellular Response transcription_factor->response Leads to inhibitor This compound inhibitor->enzyme1 Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a key enzyme.

Conclusion

The comprehensive cross-reactivity profiling of this compound is essential for its development as a potential therapeutic agent. While the available data is currently limited, the established protocols and workflows outlined in this guide provide a clear framework for conducting such investigations. Further research is warranted to fully characterize the enzyme inhibition profile of this compound and to elucidate its mechanism of action and potential therapeutic utility. Researchers are encouraged to utilize the methodologies described herein to generate the data necessary to complete a thorough comparative analysis.

In Vivo Efficacy of 2-Chlorothiobenzamide: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the in vivo efficacy data for 2-Chlorothiobenzamide. To date, no specific therapeutic applications have been established for this compound, and consequently, no comparative studies against standard-of-care drugs have been published.

Our extensive search for in vivo studies, clinical trials, and established therapeutic uses for this compound across various potential indications, including cancer, inflammatory diseases, and parasitic infections, yielded no direct results. The scientific literature provides information on broader classes of chemically related compounds, but specific data on the efficacy, safety, and mechanism of action of this compound in a living organism is not available.

Therefore, it is not possible to provide a comparison guide with supporting experimental data, as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the absence of primary research on the in vivo performance of this compound.

Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational preclinical in vivo studies to determine its potential therapeutic effects, establish a dose-response relationship, and identify a relevant disease model for further investigation. Only after such initial studies could a meaningful comparison with standard-of-care treatments be undertaken.

We will continue to monitor the scientific literature for any emerging research on this compound and will update this guidance as new data becomes available.

A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-chlorobenzamide analogs, closely related structures to 2-chlorothiobenzamides. Due to a lack of extensive research on 2-chlorothiobenzamide derivatives, this guide focuses on their oxygen-containing counterparts to infer potential structure-activity relationships (SAR).

The benzamide scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a chlorine atom at the 2-position of the benzoyl ring significantly influences the electronic and steric properties of these molecules, which in turn can modulate their interaction with biological targets. This guide summarizes key findings from various studies on 2-chlorobenzamide analogs, presenting quantitative data, experimental methodologies, and visual representations of SAR workflows and potential signaling pathways.

Data Presentation: Comparative Biological Activity of 2-Chlorobenzamide Analogs

The following table summarizes the biological activities of various 2-chlorobenzamide derivatives from different studies. This data provides a basis for understanding the structure-activity relationships within this class of compounds.

Compound IDStructureBiological ActivityKey Findings
Antimicrobial Agents
SG1N-(2-aminoethyl)-2-chlorobenzamideAntimicrobial and disinfectant activitySynthesis reported, further biological data pending[1].
SG2N-isopropyl-2-chlorobenzamideAntimicrobial and disinfectant activitySynthesis reported, further biological data pending[1].
Anticancer Agents
Compound 33 2-(butylthio)-4-chloro-N-(5-oxo-4-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamideCytotoxic against HeLa cancer cells (IC50 = 19 µM)Displayed outstanding and selective cytotoxic effect towards HeLa cancer cells[2].
Compound 34 4-chloro-2-(isopentylthio)-N-(5-oxo-4-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamideCytotoxic against HeLa cancer cells (IC50 = 19 µM)Showed significant and selective cytotoxicity against HeLa cells[2].
Pesticidal Agents
Compound 7a 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide100% larvicidal activity against mosquito larvae at 10 mg/LExhibited potent larvicidal activity[3].
Compound 7h 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide90.5% inhibitory activity against Botrytis cinerealShowed superior fungicidal activity compared to the commercial fungicide fluxapyroxad[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the studies of 2-chlorobenzamide analogs.

General Synthesis of 2-Chlorobenzamide Analogs [1]

  • An equimolar solution of the desired amine (e.g., ethylene diamine or isopropyl amine) is dissolved in 10 ml of ethanolic 1 N NaOH in a round-bottom flask.

  • 2-Chlorobenzoyl chloride is added dropwise to the solution with continuous stirring for 3 hours at room temperature.

  • The resulting precipitate is collected, dried, and washed with ethanol, NaOH, and water.

  • The final product is air-dried. Purity and structure are confirmed using TLC, IR, and NMR spectroscopy.

In Vitro Anticancer Activity Assay [2]

  • Human tumor cell lines (e.g., HeLa, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.

  • The synthesized compounds are added to the wells at various concentrations.

  • After a 48-hour incubation period, the sulforhodamine B (SRB) assay is performed to determine cell viability.

  • The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

Antimicrobial and Antifungal Activity Assays [3][4]

  • Bacterial and fungal strains are cultured in appropriate media.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates.

  • The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Mandatory Visualizations

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical workflow for conducting SAR studies, from the initial design and synthesis of analogs to their biological evaluation and the iterative process of optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis & Optimization lead_compound Lead Compound Identification analog_design Analog Design (e.g., substitutions) lead_compound->analog_design synthesis Chemical Synthesis of Analogs analog_design->synthesis in_vitro_assays In Vitro Biological Assays (e.g., enzyme inhibition, cytotoxicity) synthesis->in_vitro_assays data_analysis Data Analysis (e.g., IC50, MIC) in_vitro_assays->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment optimization Lead Optimization sar_establishment->optimization optimization->analog_design Iterative Redesign

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Inhibition

Many benzamide derivatives exert their biological effects by inhibiting key enzymes in cellular signaling pathways. For instance, some act as kinase inhibitors, which are crucial regulators of cell proliferation, differentiation, and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by 2-chlorobenzamide analogs.

Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_response Cell Proliferation, Survival transcription_factors->cell_response inhibitor 2-Chlorobenzamide Analog inhibitor->raf Inhibition

Caption: A hypothetical kinase signaling pathway targeted by a 2-chlorobenzamide analog.

References

Comparative analysis of the metabolic stability of 2-Chlorothiobenzamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a potential drug candidate is a pivotal factor in its preclinical development. Compounds with high metabolic instability are often subject to rapid clearance, leading to poor bioavailability and short duration of action. Conversely, excessively stable compounds may accumulate and cause toxicity. This guide provides a comparative analysis of the metabolic stability of a series of compounds structurally related to 2-Chlorothiobenzamide, offering insights into how chemical modifications can influence their metabolic fate.

Due to a lack of publicly available, direct comparative studies on a series of this compound derivatives, this guide utilizes data from a closely related class of compounds: 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives . These compounds share a key structural motif—a chlorinated benzene ring with a sulfur-containing functional group at position 2—making them a relevant surrogate for understanding the metabolic liabilities of this chemical space.

Quantitative Data Summary

The in vitro metabolic stability of three lead compounds was assessed using human liver microsomes (HLM), a standard model for evaluating Phase I metabolism mediated primarily by cytochrome P450 (CYP) enzymes. The key parameter measured was the metabolic half-life (t½), with a longer half-life indicating greater stability.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDKey Structural Feature (R¹ position)In Vitro Half-life (t½) in HLM (minutes)
11 4-chlorophenyl substituent9.1 ± 0.8[1]
12 4-methoxyphenyl substituent20.3 ± 1.5[1]
13 1-naphthyl substituent13.9 ± 1.1[1]

From this dataset, a clear structure-stability relationship emerges. Compound 12 , featuring a 4-methoxyphenyl group, demonstrated the highest metabolic stability. In contrast, Compound 11 , with a 4-chlorophenyl group, was the most rapidly metabolized. The metabolic stability can be ranked in the following order: 12 > 13 > 11 [1]. This suggests that the electronic and steric properties of the substituent at the R¹ position significantly influence the compound's susceptibility to enzymatic degradation.

Experimental Protocols

The data presented in this guide was generated using a standardized in vitro metabolic stability assay. Understanding the methodology is crucial for interpreting the results and designing future experiments.

In Vitro Metabolic Stability Assay Protocol
  • System Components:

    • Test System: Pooled Human Liver Microsomes (HLM), which contain a rich complement of Phase I drug-metabolizing enzymes.

    • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) is essential for the catalytic activity of most CYP450 enzymes. It is typically supplied via an NADPH-regenerating system.

    • Buffer: A physiological pH buffer (e.g., potassium phosphate buffer, pH 7.4) is used to maintain enzyme activity.

  • Incubation Procedure:

    • The test compound is added to a mixture of HLM and buffer at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

    • The mixture is pre-warmed to 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • Aliquots are withdrawn from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis:

    • The quenched samples are centrifuged to remove the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of the test compound.

  • Data Interpretation:

    • The concentration of the parent compound remaining at each time point is determined.

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of this line is used to calculate the elimination rate constant (k).

    • The in vitro half-life (t½) is then calculated using the formula: t½ = 0.693 / k .

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental process and the potential metabolic fate of thioamide-containing compounds.

G cluster_prep Assay Preparation cluster_reaction Metabolic Reaction cluster_analysis Quantification & Analysis A Test Compound D Pre-warm to 37°C A->D B Human Liver Microsomes B->D C Phosphate Buffer (pH 7.4) C->D E Initiate with NADPH D->E F Incubate & Sample at Time Points E->F G Quench Reaction (Acetonitrile) F->G H Centrifuge G->H I LC-MS/MS Analysis H->I J Calculate Half-life (t½) I->J

Caption: A generalized workflow for an in vitro microsomal stability assay.

Thiobenzamides and related sulfur-containing compounds can undergo complex biotransformations. The primary metabolic route often involves oxidation of the sulfur atom.

G Parent This compound Derivative S_Oxide S-Oxide Metabolite (Sulfine) Parent->S_Oxide CYP450 / FMO Amide Amide Metabolite (via S-Oxide) S_Oxide->Amide Reactive_Metabolite Reactive Metabolites (e.g., S,S-Dioxide) S_Oxide->Reactive_Metabolite Further Oxidation Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification

Caption: A potential metabolic pathway for this compound derivatives.

This guide highlights the importance of comparative metabolic stability studies in the early stages of drug discovery. The provided data on structurally related benzenesulfonamides demonstrates how subtle changes to a chemical scaffold can significantly impact metabolic clearance, offering a valuable framework for the design of more stable and effective this compound-based drug candidates.

References

Safety Operating Guide

Proper Disposal of 2-Chlorothiobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 2-Chlorothiobenzamide must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. As a chlorinated thioamide, this compound requires management as a hazardous chemical waste. This guide provides essential, step-by-step instructions for its proper disposal.

Hazardous Waste Characterization

This compound is classified as harmful if swallowed and should be treated as toxic chemical waste. Due to its chlorinated organic nature, it falls under regulations for halogenated organic compounds. While a specific U.S. Environmental Protection Agency (EPA) waste code may not be explicitly assigned, it is prudent to manage it as a hazardous waste. Improper disposal, such as drain or regular trash disposal, is strictly prohibited and can lead to environmental contamination and regulatory violations.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or fume hood

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, weigh boats, and paper towels, in a designated, leak-proof hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[3]

2. Container Management:

  • Compatibility: Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Immediately label the hazardous waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date accumulation started

    • The name and contact information of the principal investigator or laboratory supervisor

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity)[1]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2]

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.

  • Provide secondary containment to prevent spills.

4. Disposal Request:

  • Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), submit a hazardous waste pickup request to your EHS office.

  • Do not transport the hazardous waste outside of your designated laboratory area. Trained EHS personnel will collect the waste.

Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste or properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[4] Subsequent rinsate may also need to be collected depending on local regulations.

  • Container Disposal: After triple rinsing and air-drying, deface the original label and dispose of the container as regular solid waste, unless otherwise specified by your institution.

Emergency Procedures

In case of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your laboratory supervisor and EHS office.

  • Secure: Prevent access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. All cleanup materials must be disposed of as hazardous waste.

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 2-Chlorothiobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2-Chlorothiobenzamide. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and value in safe laboratory practices.

Hazard Identification and Personal Protective Equipment

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard
Eyes Safety glasses with side-shields or gogglesEN 166
Hands Protective gloves (e.g., nitrile rubber)
Body Long-sleeved clothing or lab coat
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended for large scale use or in case of insufficient ventilation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
CAS Number 15717-17-6
Molecular Formula C₇H₆ClNS
Molecular Weight 171.64 g/mol [1]
Appearance Solid
Melting Point 63 - 66 °C

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical spill kit is readily accessible.
  • Confirm that the fume hood or other ventilated enclosure is functioning correctly.
  • Put on all required personal protective equipment (PPE) as detailed in the table above.

2. Weighing and Aliquoting:

  • Conduct all weighing and handling of the solid compound within a fume hood to avoid inhalation of any dust particles.
  • Use a dedicated set of spatulas and weighing boats.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Keep the container with this compound closed when not in use.
  • Avoid contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory.

4. Post-Experiment:

  • Thoroughly clean the work area and any equipment used.
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
  • Remove PPE in the designated area to prevent contamination of other spaces.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
  • Unused or excess this compound must be disposed of as hazardous chemical waste.

2. Container Management:

  • The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
  • Alternatively, the empty, unrinsed container must be disposed of as hazardous waste.

3. Final Disposal:

  • Dispose of the hazardous waste container through your institution's environmental health and safety (EHS) office.
  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation (Don PPE, Check Ventilation) weigh 2. Weighing & Aliquoting (In Fume Hood) prep->weigh experiment 3. Experimentation (Avoid Contact, Keep Closed) weigh->experiment post_exp 4. Post-Experiment Clean-up (Clean Area, Wash Hands) experiment->post_exp spill Spill Response (Use Spill Kit, Evacuate if Necessary) experiment->spill Potential Spill segregate 1. Waste Segregation (Contaminated Materials) post_exp->segregate Generate Waste container 2. Container Management (Rinse or Dispose as Hazardous) segregate->container final_disp 3. Final Disposal (Contact EHS) container->final_disp

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorothiobenzamide
Reactant of Route 2
Reactant of Route 2
2-Chlorothiobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.